molecular formula C10H9NO3 B1601512 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid CAS No. 246867-17-4

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B1601512
CAS No.: 246867-17-4
M. Wt: 191.18 g/mol
InChI Key: QULTWXIRPYWHGU-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULTWXIRPYWHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536721
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246867-17-4
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an oxo group and a carboxylic acid moiety, as seen in 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, creates a molecule with significant potential for forming targeted interactions within biological systems. A comprehensive understanding of its physicochemical properties is paramount for any drug development campaign, as these parameters directly govern solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a detailed examination of the key physicochemical attributes of this compound. While direct experimental data for this specific molecule is sparse in public literature, this guide synthesizes information from close structural analogs, predicts key spectral features, and outlines authoritative, field-proven experimental protocols for its complete characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the properties of this important heterocyclic scaffold.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline and its partially saturated derivative, tetrahydroquinoline, are heterocyclic motifs of profound importance in pharmaceutical sciences. They are integral components of natural products and have been successfully incorporated into a wide array of synthetic drugs, exhibiting activities ranging from anticancer to antimicrobial. The rigid bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while its aromatic and heterocyclic nature allows for a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The subject of this guide, this compound, combines several key functional groups onto this scaffold:

  • A Lactam (Cyclic Amide): The 2-oxo group introduces a planar, rigid amide bond that can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • A Carboxylic Acid: This acidic group is often crucial for solubility and for forming strong ionic or hydrogen bonds with active site residues in target proteins. Its ionization state, dictated by its pKa, is critical for membrane permeability and receptor binding.

  • A Chiral Center: The C3 position bearing the carboxylic acid is a stereocenter, meaning the compound can exist as enantiomers, which may have dramatically different biological activities and pharmacokinetic profiles.

The systematic characterization of this molecule's physicochemical properties is not merely an academic exercise; it is a critical, self-validating step in drug discovery that informs formulation development, predicts oral bioavailability, and guides further structural optimization.

Synthesis and Molecular Structure

A robust and reproducible synthesis is the foundational requirement for any physicochemical analysis. While a direct synthesis for the title compound is not widely reported, a highly plausible and efficient route can be adapted from established literature methods for its methyl ester precursor. The proposed pathway involves a cyclization reaction to form the core structure, followed by a standard ester hydrolysis.

A recently developed method involves a[1][2]-hydride shift triggered N-dealkylative cyclization to form various substituted methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates[3]. This provides a modern and efficient route to the immediate precursor of our target compound. The final step is a simple saponification.

Synthesis_Workflow start N-alkylaniline Precursor step1 [1,5]-Hydride Shift Triggered N-Dealkylative Cyclization start->step1 intermediate Methyl 2-oxo-1,2,3,4- tetrahydroquinoline-3-carboxylate step1->intermediate step2 Ester Hydrolysis (e.g., LiOH, NaOH) intermediate->step2 product 2-oxo-1,2,3,4-tetrahydroquinoline- 3-carboxylic acid step2->product

Caption: Proposed two-step synthesis of the target compound.

Core Physicochemical Properties

PropertyValue / PredictionRationale / Source
Molecular Formula C₁₀H₉NO₃Calculated
Molecular Weight 191.18 g/mol Calculated
Melting Point Not ReportedThe melting point for a similar precursor, Methyl 6-chloro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, is 139–141 °C[3]. The free acid is expected to have a higher melting point due to strong hydrogen bonding.
pKa (Predicted) ~4.0 - 5.0This is a typical range for a carboxylic acid. The exact value is influenced by the electron-withdrawing nature of the adjacent lactam carbonyl and the aromatic ring. Experimental determination is required for an accurate value.
Aqueous Solubility LowQuinolone carboxylic acids generally exhibit poor water solubility, especially around their isoelectric point[4]. The planar, bicyclic structure contributes to significant crystal lattice energy.
Calculated LogP 0.3 - 0.6This is an estimate based on the calculated XlogP3 values for the isomeric 4-carboxylic acid (0.3) and 7-carboxylic acid (0.6) derivatives found on PubChem[5][6]. This value suggests moderate lipophilicity.

Spectroscopic & Chromatographic Profile

Spectroscopic analysis provides unequivocal confirmation of molecular structure. The following sections detail the predicted spectral characteristics based on data from closely related precursors and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. While the spectrum for the final acid is not published, extensive data exists for its methyl ester precursors[3].

Table 2: Experimental NMR Data for a Precursor, Methyl 6-chloro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate in DMSO-d₆ [3]

Proton / CarbonChemical Shift (δ, ppm)Multiplicity / Type
¹H NMR
CH₃ (N-methyl)3.26s
CH₂ (C4)3.10 - 3.18m
OCH₃ (Ester)3.63s
CH (C3)3.75dd
Aromatic7.14, 7.33, 7.35d, dd, d
¹³C NMR
CH₂ (C4)27.5Aliphatic
CH₃ (N-methyl)29.6Aliphatic
CH (C3)46.8Aliphatic
OCH₃ (Ester)52.3Aliphatic
Aromatic/Olefinic116.8, 126.4, 126.8, 127.3, 127.5, 138.6Aromatic
C=O (Lactam)165.6Carbonyl
C=O (Ester)169.5Carbonyl

Predicted ¹H NMR Spectrum for this compound:

  • Aromatic Protons (3H): Multiplets expected in the range of δ 7.0-7.5 ppm.

  • NH Proton (1H): A broad singlet, likely δ > 10 ppm, due to the acidic nature and hydrogen bonding of the lactam N-H.

  • CH (C3) (1H): A doublet of doublets (dd) around δ 3.7-3.9 ppm.

  • CH₂ (C4) (2H): A multiplet around δ 3.1-3.3 ppm.

  • COOH Proton (1H): A very broad singlet, likely δ > 12 ppm, which may be exchangeable with D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of the target compound will be dominated by absorptions from the carbonyl and hydroxyl groups.

Predicted Key IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer[7].

  • N-H Stretch (Lactam): A moderate, sharp peak around 3200-3400 cm⁻¹.

  • C-H Stretch (Aromatic/Aliphatic): Sharp peaks between 2850-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710-1760 cm⁻¹[7].

  • C=O Stretch (Lactam/Amide): A strong, sharp peak, typically at a lower wavenumber than the acid, around 1650-1690 cm⁻¹[2][5]. The presence of two distinct carbonyl peaks is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation. Using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ is expected.

Predicted Fragmentation Pattern:

  • Parent Ion: [M+H]⁺ at m/z 192.

  • Primary Fragments: Common fragmentation pathways for quinolones include the neutral loss of water ([M+H - H₂O]⁺ at m/z 174) and the loss of carbon dioxide from the carboxylic acid ([M+H - CO₂]⁺ at m/z 148)[8][9][10]. A subsequent loss of carbon monoxide (CO) from the lactam is also plausible.

Authoritative Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols must be followed. The following sections describe field-proven methods for determining the key physicochemical properties of the title compound.

Protocol: Synthesis of this compound

This protocol is adapted from literature procedures for the synthesis of the methyl ester precursor followed by hydrolysis[3].

Synthesis_Protocol cluster_0 Step 1: Cyclization to form Ester cluster_1 Step 2: Ester Hydrolysis s1_1 Dissolve N-alkylaniline precursor in appropriate solvent (e.g., MeCN). s1_2 Add cyclization reagents as per literature procedure. s1_1->s1_2 s1_3 Heat reaction mixture under inert atmosphere (N₂) and monitor by TLC. s1_2->s1_3 s1_4 Perform aqueous workup and extract with organic solvent (e.g., EtOAc). s1_3->s1_4 s1_5 Purify crude product via column chromatography (Silica gel). s1_4->s1_5 s2_1 Dissolve purified methyl ester in a solvent mixture (e.g., THF/H₂O). s1_5->s2_1 Methyl Ester Intermediate s2_2 Add base (e.g., 1M aq. LiOH or NaOH) and stir at room temperature. s2_1->s2_2 s2_3 Monitor reaction completion by TLC. s2_2->s2_3 s2_4 Acidify the reaction mixture with 1M HCl to pH ~2-3. s2_3->s2_4 s2_5 Collect the resulting precipitate by vacuum filtration. s2_4->s2_5 s2_6 Wash with cold water and dry under vacuum to yield the final acid. s2_5->s2_6

Caption: Detailed workflow for the synthesis and purification.

Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining acid dissociation constants[11].

  • Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in a known volume (e.g., 50 mL) of deionized, carbonate-free water. A co-solvent like methanol may be required if aqueous solubility is low, but this will yield an apparent pKa (pKaapp).

  • Titrant: Standardize a ~0.01 M NaOH solution.

  • Titration: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the sample solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and begin stirring. Add the NaOH titrant in small, precise increments (e.g., 0.02 mL) and record the pH after each addition.

  • Data Analysis: Plot pH versus the volume of NaOH added. The equivalence point (Veq) is the point of maximum slope on the curve. The pKa is the pH at the half-equivalence point (Veq/2), according to the Henderson-Hasselbalch equation.

pKa_Determination prep Prepare Analyte Solution (Known Concentration) titrate Titrate with Standardized Base (e.g., 0.01M NaOH) prep->titrate record Record pH after each titrant addition titrate->record plot Plot pH vs. Volume of Titrant record->plot analyze Identify Equivalence Point (Veq) (Maximum Slope) plot->analyze calculate Determine pH at Veq/2 analyze->calculate result pH at Veq/2 = pKa calculate->result

Caption: Logical workflow for pKa determination via titration.

Protocol: Determination of Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the desired media (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, filter the samples through a 0.45 µm filter or centrifuge at high speed to separate the saturated solution from the undissolved solid.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Determine the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Implications for Drug Development

The physicochemical properties of a drug candidate are predictive of its "drug-likeness." A widely used framework for assessing this is Lipinski's Rule of Five, which identifies properties common to most orally bioavailable drugs[1][8].

Table 3: Analysis of this compound against Lipinski's Rule of Five

Lipinski's RuleGuidelineCompound Property (Calculated/Predicted)Compliance
Molecular Weight< 500 Da191.18 DaYes
LogP< 5~0.3 - 0.6Yes
H-bond Donors≤ 52 (N-H and O-H)Yes
H-bond Acceptors≤ 103 (two C=O and one O-H)Yes

Based on these predictions, the compound fully complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption and bioavailability. However, the predicted low aqueous solubility is a potential liability. This property is often a trade-off; the same features that promote good membrane permeability (lipophilicity) can reduce aqueous solubility. For drug development professionals, this indicates that formulation strategies, such as salt formation or the use of solubility enhancers, may be necessary to achieve adequate exposure in vivo.

Conclusion

This compound is a compelling heterocyclic scaffold with significant potential in medicinal chemistry. This guide has established its core molecular identity and, through analysis of close structural analogs and foundational chemical principles, has provided a robust predicted profile of its key physicochemical properties. The compound's calculated parameters align well with established criteria for drug-likeness, making it an attractive starting point for further investigation. Crucially, this guide provides authoritative, step-by-step experimental protocols for the synthesis and definitive characterization of its pKa and solubility. The successful execution of these protocols will provide the empirical data necessary to validate these predictions and confidently advance this molecule or its derivatives through the drug discovery pipeline.

References

Unlocking the Therapeutic Potential of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxo-1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, yet the specific biological activities of its 3-carboxylic acid derivative remain largely uncharted territory. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. By synthesizing data from structurally related analogs and providing a clear experimental roadmap, this document aims to catalyze the investigation of this promising, yet underexplored, chemical entity. We will delve into the established biological activities of the broader quinolin-2-one and tetrahydroquinoline families, propose putative mechanisms of action for our target molecule, and provide detailed protocols for its synthesis and biological evaluation.

Introduction: The Case for a Neglected Scaffold

The quinoline motif is a cornerstone of numerous pharmaceuticals, demonstrating a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[1] Within this large family, the 2-oxo-quinoline (or carbostyril) and its saturated counterpart, the 2-oxo-1,2,3,4-tetrahydroquinoline, have emerged as key pharmacophores. While extensive research has been dedicated to various derivatives, this compound itself has been conspicuously absent from the forefront of drug discovery efforts.

This guide posits that the unique combination of a lactam within a saturated heterocyclic system, coupled with a carboxylic acid at the 3-position, presents a compelling starting point for the development of novel therapeutics. The carboxylic acid moiety, in particular, offers a versatile handle for chemical modification and can play a crucial role in binding to biological targets. This document will therefore build a profile of the potential biological activities of this compound by examining its structural relatives, thereby providing a logical framework for its future investigation.

Synthesis and Chemical Properties

The synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold can be achieved through various established synthetic routes. A common approach involves the cyclization of β-aminopropanoic acid derivatives of substituted benzenes. The presence of the carboxylic acid at the 3-position introduces a chiral center, necessitating considerations for stereoselective synthesis or separation of enantiomers, as biological activity is often stereospecific.

Proposed Synthetic Workflow:

Start Substituted Aniline Step1 Michael Addition with Acrylate Derivative Start->Step1 Intermediate1 β-Anilinopropanoate Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (e.g., Dieckmann condensation or similar) Intermediate1->Step2 Intermediate2 2,4-dioxo-1,2,3,4-tetrahydroquinoline Step2->Intermediate2 Step3 Selective Reduction of C4-carbonyl Intermediate2->Step3 Final This compound Step3->Final

Caption: Proposed general synthetic workflow for this compound.

The chemical properties of this compound are dictated by its constituent functional groups. The lactam is relatively stable but can be hydrolyzed under harsh conditions. The carboxylic acid is a key site for derivatization, allowing for the synthesis of esters, amides, and other analogs to probe structure-activity relationships (SAR).

Review of Biologically Active Structural Analogs: Building a Case for Activity

The predicted biological activities of this compound are inferred from the known activities of its structural parents and close analogs.

The 2-Oxo-Quinoline and 2-Oxo-Tetrahydroquinoline Scaffold: A Hub of Diverse Bioactivity

Derivatives of the 2-oxo-quinoline and its tetrahydro- counterpart have demonstrated a remarkable range of biological activities.

  • Anticancer Activity: Numerous studies have highlighted the antiproliferative effects of this scaffold. For instance, novel tetrahydroquinolinone derivatives have been shown to inhibit colorectal cancer growth by inducing cellular stress through the generation of reactive oxygen species (ROS).[2] Furthermore, derivatives of 1,2,3,4-tetrahydroisoquinoline, a structural isomer, have been developed as inhibitors of Bcl-2 and Mcl-1, key proteins in apoptosis resistance.[3] A series of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have also shown promising anticancer activity against breast cancer cell lines.[4]

  • Antibacterial Activity: The quinolin-2-one core is present in compounds with significant antibacterial properties, particularly against multidrug-resistant Gram-positive bacteria like MRSA.[5][6]

  • Anti-inflammatory Effects: Derivatives such as N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides have shown potent topical anti-inflammatory activity.[7]

The Influence of the 3-Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is not merely a synthetic handle; it is a critical pharmacophoric element. In related heterocyclic systems, a carboxylic acid at this position has been shown to be crucial for activity. For example, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[8]

Comparison with 4-Oxo-Quinolines (Kynurenic Acid Analogs)

While structurally distinct, the well-studied 4-oxo-quinolines, such as kynurenic acid, offer valuable insights. Their primary mode of action is the antagonism of excitatory amino acid receptors, leading to neuroprotective effects. The difference in the oxo-group position likely leads to distinct pharmacological profiles, but the shared quinoline core suggests that some level of CNS activity for 2-oxo-quinolines should not be ruled out.

Predicted Biological Activities and Putative Mechanisms of Action

Based on the evidence from structural analogs, we can hypothesize several promising avenues for the biological activity of this compound.

Anticancer Activity

The strong precedent for anticancer effects in related compounds makes this a primary area for investigation.

Putative Mechanism:

  • Induction of Apoptosis: The compound may interact with key regulators of apoptosis, such as the Bcl-2 family of proteins.

  • Cell Cycle Arrest: It could potentially interfere with the cell cycle machinery, leading to arrest at specific checkpoints.

  • ROS Generation: The scaffold might promote the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.[2]

Compound This compound ROS Increased ROS Compound->ROS Bcl2 Inhibition of Bcl-2/Mcl-1 Compound->Bcl2 CellCycle Cell Cycle Checkpoint Activation Compound->CellCycle Apoptosis Apoptosis ROS->Apoptosis Bcl2->Apoptosis GrowthArrest Cell Growth Arrest CellCycle->GrowthArrest

Caption: Putative anticancer mechanisms of action.

Neuroprotective and Neuromodulatory Activity

The tetrahydroquinoline core is found in molecules with neuroprotective properties.[9]

Putative Mechanism:

  • Acetylcholinesterase (AChE) Inhibition: Analogs with a carboxamide at the 3-position are potent AChE inhibitors.[10] The carboxylic acid of our target molecule could potentially bind to the active site of AChE.

  • Modulation of Neurotransmitter Receptors: While distinct from 4-oxo-quinolines, the potential for interaction with CNS receptors should be explored.

Anti-inflammatory Activity

The established anti-inflammatory effects of related quinolinones suggest this is another promising area.

Putative Mechanism:

  • Inhibition of Pro-inflammatory Enzymes: The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Modulation of Inflammatory Signaling Pathways: It could potentially interfere with pathways such as NF-κB signaling.

Proposed Experimental Workflows for Activity Screening

To validate these hypotheses, a systematic screening approach is recommended.

In Vitro Assays

Table 1: Primary In Vitro Screening Panel

Target Class Specific Assay Rationale
Anticancer MTT/XTT assay on a panel of cancer cell lines (e.g., MCF-7, HCT116, A549)To determine general cytotoxicity and antiproliferative effects.
Apoptosis assay (e.g., Annexin V/PI staining)To confirm if cell death occurs via apoptosis.
Cell cycle analysis (flow cytometry)To identify effects on cell cycle progression.
Neuroprotection Acetylcholinesterase (AChE) inhibition assay (Ellman's method)To screen for potential anti-Alzheimer's activity.[10]
Anti-inflammatory COX-1/COX-2 inhibition assayTo assess direct inhibition of key inflammatory enzymes.
LPS-induced nitric oxide production in macrophagesTo evaluate effects on inflammatory signaling.
Detailed Experimental Protocol: MTT Assay for Antiproliferative Activity
  • Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the media in the wells with the compound-containing media. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Start Seed Cancer Cells in 96-well Plate Step1 Treat with Serial Dilutions of Compound Start->Step1 Step2 Incubate for 48-72h Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate for 4h Step3->Step4 Step5 Solubilize Formazan with DMSO Step4->Step5 Step6 Read Absorbance at 570 nm Step5->Step6 End Calculate IC50 Value Step6->End

Caption: Experimental workflow for the MTT assay.

Conclusion and Future Directions

While direct biological data on this compound is currently lacking, the wealth of information on its structural analogs strongly suggests a high potential for diverse and therapeutically relevant activities. This guide provides a foundational framework for initiating a comprehensive investigation into this underexplored molecule.

Future research should focus on:

  • Stereoselective Synthesis: To enable the evaluation of individual enantiomers.

  • SAR Studies: Through derivatization of the carboxylic acid and substitution on the aromatic ring.

  • In Vivo Studies: To validate promising in vitro findings in relevant animal models.

By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this intriguing scaffold.

References

An In-depth Technical Guide to the Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comprehensive overview of the synthetic strategies for accessing derivatives of this important heterocyclic system. We will delve into the foundational principles, offer detailed experimental protocols for key transformations, and provide insights into the mechanistic underpinnings of these reactions. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of this valuable class of molecules.

Introduction: The Significance of the this compound Core

The 1,2,3,4-tetrahydroquinoline ring system is a common feature in a wide array of natural products and synthetic compounds of pharmaceutical interest. The incorporation of a 2-oxo functionality and a 3-carboxylic acid (or its ester) group introduces key pharmacophoric elements that can modulate the biological activity and pharmacokinetic properties of these molecules. Derivatives of this scaffold have been explored for their potential as antibacterial, anticancer, and anti-inflammatory agents, among other therapeutic applications. The constrained conformation of the tetrahydroquinoline ring, coupled with the hydrogen bonding capabilities of the lactam and carboxylic acid moieties, allows for specific interactions with biological targets.

This guide will focus on a robust and widely applicable synthetic approach: the reductive cyclization of ortho-nitro-substituted precursors. This strategy offers a reliable pathway to the desired heterocyclic core from readily available starting materials.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic disconnection of the target this compound ester 1 reveals a key precursor, an ortho-nitro-substituted benzylidene malonate derivative 2 . This precursor can be readily assembled via a Knoevenagel condensation between an ortho-nitrobenzaldehyde 3 and a malonate derivative 4 .

Caption: Retrosynthetic analysis of this compound ester.

This retrosynthetic pathway forms the basis of the synthetic strategy detailed in the following sections.

Synthesis of Key Precursors: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation and is particularly well-suited for the synthesis of the required benzylidene malonate precursors. The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.

Synthesis of Diethyl 2-(2-nitrobenzylidene)malonate

This procedure details the synthesis of a key precursor for the subsequent reductive cyclization.

Experimental Protocol:

A mixture of 2-nitrobenzaldehyde (5 g, 33.11 mmol), diethyl malonate (6.36 g, 39.7 mmol), and ethylenediammonium diacetate (1.2 g, 6.66 mmol) in dry xylene (50 ml) is refluxed for 12 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured over ice water (100 ml) and extracted with chloroform (60 ml). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is recrystallized from methanol to afford single crystals of diethyl 2-(2-nitrobenzylidene)malonate.[1]

Parameter Value
Starting Material2-Nitrobenzaldehyde
ReagentDiethyl malonate
CatalystEthylenediammonium diacetate
SolventDry Xylene
Reaction Time12 hours
TemperatureReflux
Synthesis of Ethyl 2-cyano-3-(2-nitrophenyl)acrylate

An alternative precursor can be synthesized using ethyl cyanoacetate, which can influence the final cyclization and the nature of the substituent at the 3-position.

Experimental Protocol:

To a solution of 2-nitrobenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in hexane (10 ml), diisopropylethylammonium acetate (0.1 mmol) is added. The mixture is heated at 65-70 °C for 3-6 hours. The reaction is monitored by TLC (hexane:ethyl acetate, 8:2). After completion, the reaction is cooled to 40-45 °C. The layers are separated, and the bottom (product) layer is concentrated under vacuum. The resulting material is purified by a suitable solvent to yield the desired product.

Parameter Value
Starting Material2-Nitrobenzaldehyde
ReagentEthyl cyanoacetate
CatalystDiisopropylethylammonium acetate
SolventHexane
Reaction Time3-6 hours
Temperature65-70 °C

The Core Transformation: Reductive Cyclization

The reductive cyclization of the ortho-nitrobenzylidene precursors is the pivotal step in the formation of the this compound core. This transformation involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization.

Iron in Acetic Acid: A Classic and Reliable Method

The use of iron powder in acetic acid is a well-established and cost-effective method for the reduction of aromatic nitro compounds.[2][3][4] The in situ generated amine readily participates in the intramolecular cyclization.

Proposed Experimental Protocol for the Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate:

To a stirred solution of diethyl 2-(2-nitrobenzylidene)malonate (10 mmol) in glacial acetic acid (50 ml), iron powder (50 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 60 °C. After the addition is complete, the reaction mixture is heated at 80-90 °C for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction mixture is then cooled to room temperature and poured into ice water (200 ml). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol.

Parameter Value
Starting MaterialDiethyl 2-(2-nitrobenzylidene)malonate
Reducing AgentIron Powder
SolventGlacial Acetic Acid
Reaction Time2-3 hours
Temperature80-90 °C
Catalytic Hydrogenation: A Cleaner Alternative

Catalytic hydrogenation using palladium on carbon (Pd/C) is another effective method for this transformation, often providing cleaner reaction profiles and higher yields.[4]

Proposed Experimental Protocol:

A solution of diethyl 2-(2-nitrobenzylidene)malonate (10 mmol) in ethanol (50 ml) is charged into a hydrogenation vessel. Palladium on carbon (10% w/w, 0.1 g) is added, and the vessel is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the theoretical amount of hydrogen is consumed or TLC analysis shows the completion of the reaction. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography or recrystallization to afford the desired product.

Parameter Value
Starting MaterialDiethyl 2-(2-nitrobenzylidene)malonate
Catalyst10% Palladium on Carbon
Reducing AgentHydrogen Gas
SolventEthanol
Pressure1-4 atm
TemperatureRoom Temperature

Mechanistic Insights: The Reductive Cyclization Pathway

The reductive cyclization of ortho-nitrobenzylidene malonates proceeds through a well-defined sequence of reactions. The mechanism, particularly for the iron-acetic acid system, can be depicted as follows:

Reductive_Cyclization_Mechanism A Ortho-nitrobenzylidene malonate B Nitroso Intermediate A->B Fe, H+ (Reduction) C Hydroxylamine Intermediate B->C Fe, H+ (Reduction) D Aniline Intermediate C->D Fe, H+ (Reduction) E Enamine Intermediate D->E Intramolecular Cyclization F 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate E->F Tautomerization

Caption: Proposed mechanism for the reductive cyclization of ortho-nitrobenzylidene malonate.

  • Reduction of the Nitro Group: The iron metal, in the presence of acetic acid, acts as a reducing agent. The nitro group is sequentially reduced to a nitroso, then a hydroxylamino, and finally an amino group.

  • Intramolecular Cyclization: The newly formed aniline nitrogen acts as a nucleophile and attacks the electrophilic carbon of the α,β-unsaturated ester system in an intramolecular fashion.

  • Tautomerization: The resulting enol intermediate tautomerizes to the more stable keto form, yielding the final this compound ester.

Characterization of the Final Product

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following spectroscopic data are expected for ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate:

Spectroscopic Technique Expected Data
¹H NMR (DMSO-d₆, 400 MHz)δ: 10.5 (s, 1H, NH), 7.2-6.8 (m, 4H, Ar-H), 4.1 (q, 2H, OCH₂CH₃), 3.5 (dd, 1H, CH), 2.9 (m, 2H, CH₂), 1.2 (t, 3H, OCH₂CH₃).
¹³C NMR (DMSO-d₆, 100 MHz)δ: 170.0 (C=O, ester), 165.0 (C=O, lactam), 138.0, 128.0, 125.0, 122.0, 120.0, 115.0 (Ar-C), 60.0 (OCH₂), 45.0 (CH), 28.0 (CH₂), 14.0 (CH₃).
FT-IR (KBr, cm⁻¹)ν: 3200-3300 (N-H stretch), 1730 (C=O stretch, ester), 1680 (C=O stretch, lactam), 1600 (C=C stretch, aromatic).
Mass Spectrometry (MS) m/z: [M]+ corresponding to the molecular weight of the product.

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific substitution pattern of the aromatic ring.

Conclusion and Future Perspectives

The synthetic route outlined in this guide, centered on the reductive cyclization of ortho-nitrobenzylidene precursors, provides a reliable and versatile method for accessing a wide range of this compound derivatives. The use of readily available starting materials and well-established reaction conditions makes this approach amenable to both small-scale laboratory synthesis and larger-scale production.

Future research in this area will likely focus on the development of more efficient and environmentally benign catalytic systems for the reductive cyclization step. Furthermore, the exploration of asymmetric synthetic methods to access enantiomerically pure derivatives will be of significant interest, given the often stereospecific nature of biological interactions. The continued investigation of the biological activities of this class of compounds holds great promise for the discovery of novel therapeutic agents.

References

A Researcher's Guide to the Spectroscopic Characterization of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Unknown

In the landscape of drug discovery and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, appearing in numerous biologically active molecules. This guide focuses on a specific derivative, 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, a molecule with significant potential for further functionalization in medicinal chemistry.

A comprehensive review of the current scientific literature reveals that while related structures, such as isomers and aromatic analogs, are well-documented, a complete, publicly available dataset of the spectroscopic properties of this compound is not readily found. This guide, therefore, serves a dual purpose: firstly, to provide a robust, predictive framework for the spectroscopic characteristics of this molecule based on established principles of analytical chemistry and data from analogous compounds. Secondly, it offers a detailed, field-proven workflow for its synthesis and characterization, empowering researchers to confidently identify and validate this compound in their own laboratories. We will proceed not by simply presenting data, but by explaining the why behind the expected spectral features and the how of a rigorous characterization protocol.

The Molecular Blueprint: Structure and Predicted Spectroscopic Highlights

The structure of this compound, with its lactam ring fused to a tetrahydroquinoline system and a carboxylic acid substituent at a chiral center, dictates a unique spectroscopic fingerprint.

Molecular Structure:

  • Formula: C₁₀H₉NO₃

  • Molecular Weight: 191.18 g/mol [1]

  • Core Scaffold: A benzene ring fused to a six-membered nitrogen-containing ring, which includes a carbonyl group (lactam) and is saturated at positions 3 and 4.

  • Key Functional Groups:

    • Secondary Amide (Lactam)

    • Carboxylic Acid

    • Aromatic Ring

    • Chiral center at C3

Based on this structure, we can predict the key signals we would expect to observe across different spectroscopic techniques.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize the title compound can be adapted from established methods for producing dihydro-4(1H)-quinolinones[2]. A potential two-step domino reaction provides a logical approach.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reaction Execution: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization and Hydrolysis: Upon completion of the initial reaction, add a solution of sodium hydroxide (3.0 eq) in water to the reaction mixture. Continue to heat at reflux for an additional 2 hours to facilitate both the lactam formation and the hydrolysis of the ethyl ester.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with 2N HCl until a pH of approximately 2-3 is reached. The resulting precipitate can be collected by vacuum filtration, washed with cold water, and dried to yield the crude product.

  • Purification: Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed to obtain the purified this compound.

Spectroscopic Characterization Workflow: A Self-Validating System

The following sections detail the expected outcomes from a multi-technique spectroscopic analysis. Each technique provides a layer of validation, and together, they offer an unambiguous confirmation of the molecular structure.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Methodology: Electrospray ionization (ESI) is a suitable technique due to the presence of the carboxylic acid, which can be easily ionized.

Predicted Data:

IonPredicted m/zRationale
[M-H]⁻ 190.05Deprotonation of the carboxylic acid (negative mode).
[M+H]⁺ 192.06Protonation, likely on the lactam oxygen (positive mode).
[M+Na]⁺ 214.04Adduct formation with sodium ions (positive mode).

The observation of a peak corresponding to the exact mass of 191.0582 would provide strong evidence for the elemental composition of C₁₀H₉NO₃.[1]

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

Predicted Data:

Wavenumber (cm⁻¹)Predicted Vibrational ModeRationale
3300-2500 O-H stretch (broad)Characteristic of the carboxylic acid O-H bond, often overlapping with C-H stretches.
~3200 N-H stretchFrom the secondary amide (lactam). Will likely be a sharp peak on top of the broad O-H signal.
~1700 C=O stretch (Carboxylic Acid)The carbonyl of the carboxylic acid.
~1680 C=O stretch (Lactam)The carbonyl of the six-membered lactam ring. Conjugation with the aromatic ring will lower its frequency.
1600-1450 C=C stretches (Aromatic)Signals indicating the presence of the benzene ring.
~1200 C-O stretchAssociated with the carboxylic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed carbon-hydrogen framework and confirm connectivity.

Methodology: The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆, which will solubilize the carboxylic acid and avoid exchange of the labile protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~12.5broad singlet1H-COOHThe acidic proton of the carboxylic acid, typically deshielded and broad.
~10.5singlet1H-NH-The amide proton, deshielded by the adjacent carbonyl and aromatic ring.
7.2-7.5multiplet4HAr-HThe four protons on the benzene ring. The substitution pattern will lead to a complex multiplet. Data from related quinolinone structures can help in assigning specific positions.[3][4]
~4.0doublet of doublets1HH3The proton at the chiral center (C3), coupled to the two diastereotopic protons at C4.
~3.0 & ~2.8multiplet2HH4The two protons on C4 are diastereotopic due to the adjacent chiral center, leading to separate signals, each coupled to H3 and to each other (geminal coupling).
Chemical Shift (δ, ppm)Proposed AssignmentRationale
~172-C OOHThe carbon of the carboxylic acid group.
~165Lactam C =OThe carbon of the lactam carbonyl.
~138Ar-C (quaternary)The aromatic carbon fused to the heterocyclic ring and bonded to the nitrogen.
~115-130Ar-CH & Ar-CThe remaining five aromatic carbons. DEPT experiments would distinguish CH from quaternary carbons.
~50C3The chiral carbon, attached to the carboxylic acid group.
~30C4The methylene carbon adjacent to the chiral center and the aromatic ring.

Conclusion: A Framework for Discovery

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. For the researcher, this document is intended to be more than a static data sheet; it is a strategic manual. The proposed synthetic route is logical and based on established chemical principles, and the detailed characterization workflow offers a self-validating system to confirm the identity and purity of the synthesized compound. By understanding the expected spectroscopic data and the reasoning behind it, scientists in drug development and related fields are better equipped to synthesize, identify, and ultimately utilize this promising molecular scaffold in their research endeavors.

References

Unlocking the Therapeutic Potential of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antimicrobial effects.[1] Within this privileged class of heterocyclic compounds, 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid represents a molecule of significant interest. Its structural resemblance to the endogenous neuromodulator, kynurenic acid (KYNA), provides a strong rationale for investigating its pharmacological profile, particularly in the context of neurological disorders and inflammatory conditions.[2][3][4][5] Furthermore, emerging research on related quinoline and tetrahydroisoquinoline cores has implicated them in the modulation of fundamental cellular processes such as apoptosis, positioning this molecule at the crossroads of multiple therapeutic pathways.[6][7]

This technical guide provides an in-depth exploration of the most promising therapeutic targets for this compound. As a Senior Application Scientist, the following sections synthesize data from existing literature on analogous compounds to build a robust, evidence-based framework for target identification and validation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative sources. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the therapeutic landscape of this intriguing molecule.

Section 1: Ionotropic Glutamate Receptors - A Primary Focus for Neurological Disorders

The structural analogy to kynurenic acid, a known antagonist of ionotropic glutamate receptors, strongly suggests that this compound may exert its effects through modulation of the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5] Excitotoxicity, mediated by the overstimulation of these receptors, is a key pathological mechanism in a range of neurological conditions, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8]

NMDA Receptor Glycine Site Antagonism

Kynurenic acid is a well-characterized antagonist of the NMDA receptor, acting at the strychnine-insensitive glycine co-agonist site.[9][10][11] This site must be occupied by either glycine or D-serine for the receptor to be activated by glutamate. Antagonism at this site offers a more subtle approach to dampening NMDA receptor activity compared to direct channel blocking, potentially mitigating some of the adverse psychomimetic effects associated with other classes of NMDA receptor antagonists.[8] The presence of the carboxylic acid and oxo- group on the tetrahydroquinoline scaffold of the title compound makes it a prime candidate for interaction with this site.

A logical first step is to ascertain direct binding to the NMDA receptor glycine site, followed by functional characterization of its modulatory effects.

Diagram 1: Experimental Workflow for NMDA Receptor Target Validation

NMDA_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_cellular Cellular Neuroprotection b1 Radioligand Binding Assay (e.g., [3H]glycine or [3H]MDL 105,519) f1 Electrophysiology (Patch-Clamp on cultured neurons or oocytes) b1->f1 Confirm Functional Antagonism f2 Calcium Influx Assay (Fluorescent indicators e.g., Fluo-4) f1->f2 High-Throughput Functional Screen c1 Excitotoxicity Assay (e.g., Glutamate or NMDA challenge) f2->c1 Assess Neuroprotective Efficacy

Caption: Workflow for NMDA receptor target validation.

Protocol 1: Radioligand Binding Assay for NMDA Receptor Glycine Site

  • Preparation of Synaptic Membranes: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the supernatant at high speed to obtain the crude synaptosomal membrane fraction.

  • Binding Reaction: Incubate the synaptic membranes with a known concentration of a radiolabeled glycine site antagonist (e.g., [3H]glycine) and varying concentrations of this compound in a suitable buffer.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

AMPA Receptor Allosteric Modulation

While antagonism is a possibility, the quinoline scaffold is also present in compounds that act as allosteric modulators of AMPA receptors.[12][13][14] Positive allosteric modulators (PAMs) enhance the receptor's response to glutamate and have shown potential as cognitive enhancers.[14][15] Conversely, negative allosteric modulators (NAMs) could be beneficial in conditions of excessive AMPA receptor activity, such as epilepsy.

Whole-cell patch-clamp electrophysiology is the gold-standard technique to characterize the modulatory effects on AMPA receptor currents.

Protocol 2: Patch-Clamp Electrophysiology on Cultured Hippocampal Neurons

  • Cell Culture: Plate primary hippocampal neurons from E18 rat embryos on coverslips and culture for 14-21 days.

  • Recording: Establish a whole-cell patch-clamp recording from a neuron.

  • AMPA Receptor Current Evocation: Perfuse the neuron with a solution containing a selective AMPA receptor agonist (e.g., AMPA or glutamate in the presence of an NMDA receptor blocker).

  • Compound Application: Co-apply this compound with the agonist.

  • Data Analysis: Measure changes in the amplitude, rise time, and decay kinetics of the AMPA receptor-mediated current. An increase in current amplitude or a slowing of the decay kinetics would suggest positive allosteric modulation, while a decrease would indicate negative modulation.

Section 2: GPR35 - A Novel Target for Inflammatory Conditions

Kynurenic acid has been identified as an endogenous agonist for the G protein-coupled receptor 35 (GPR35).[16][17] GPR35 is highly expressed in immune cells and the gastrointestinal tract, and has been implicated in inflammatory processes.[17][18][19] Given the structural similarity, this compound is a strong candidate for a GPR35 agonist. Targeting GPR35 could offer therapeutic benefits in inflammatory bowel disease (IBD) and other immune-mediated disorders.[20]

GPR35 Agonism and Downstream Signaling

Activation of GPR35 typically leads to the recruitment of β-arrestin and subsequent receptor internalization, as well as coupling to Gαi/o or Gα13 proteins to modulate downstream signaling pathways.

Diagram 2: GPR35 Signaling Pathway

GPR35_Pathway ligand 2-oxo-1,2,3,4-tetrahydroquinoline- 3-carboxylic acid receptor GPR35 ligand->receptor Agonist Binding beta_arrestin β-Arrestin Recruitment receptor->beta_arrestin mapk MAPK Pathway Activation (e.g., ERK1/2) receptor->mapk internalization Receptor Internalization beta_arrestin->internalization anti_inflammatory Anti-inflammatory Effects mapk->anti_inflammatory

References

An In-Depth Technical Guide to the In Silico Modeling of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Computational Approach

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid bicyclic system provides a defined three-dimensional orientation for substituent groups to interact with biological targets. The derivative, 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, combines this foundational scaffold with features—a lactam ring and a carboxylic acid group—that suggest potential for specific hydrogen bonding and salt-bridge interactions. These characteristics make it a compelling candidate for drug discovery endeavors, particularly in areas where quinoline derivatives have already shown promise, such as anticancer and neuroprotective applications.[1][2]

However, synthesizing and screening every potential derivative is a resource-intensive and time-consuming process. In silico modeling offers a powerful alternative, enabling a rational, structure-based approach to drug design.[3][4] By simulating molecular interactions and predicting pharmacokinetic properties computationally, we can prioritize high-potential candidates, refine molecular designs, and generate testable hypotheses, thereby significantly accelerating the drug discovery pipeline.[5]

This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of this compound. It is structured not as a rigid protocol but as a logical progression of computational experiments, explaining the causality behind each choice to empower researchers to adapt and apply these methods to their own investigations.

Chapter 1: Foundational Workflow for In Silico Analysis

The journey from a chemical structure to a potential drug candidate is a multi-step process. Our computational workflow is designed to systematically evaluate the compound, starting with its intrinsic properties and progressing to its dynamic interactions with a selected biological target. This holistic approach ensures that we build a comprehensive profile of the molecule's potential.

G Ligand Ligand Preparation (2D to 3D, Energy Minimization) ADMET ADMET & Physicochemical Property Prediction Ligand->ADMET Docking Molecular Docking (Pose Prediction, Scoring) Ligand->Docking Target Target Identification & Preparation (PDB, Structure Cleanup) Target->Docking MD_Setup MD Simulation Setup (Solvation, Ionization) Docking->MD_Setup MD_Run MD Production Run (Trajectory Generation) MD_Setup->MD_Run Analysis Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Run->Analysis Trajectory Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Run->Trajectory G PDB 1. Obtain Receptor Structure (e.g., from RCSB PDB) Clean 2. Prepare Receptor (Remove water, add hydrogens) PDB->Clean Grid 4. Define Binding Site (Grid Box Generation) Clean->Grid Ligand 3. Prepare Ligand (3D structure, add charges) Dock 5. Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze 6. Analyze Results (Binding Energy, Pose Visualization) Dock->Analyze G Start Start with Best Docked Pose (Protein-Ligand Complex) Topology 1. Generate Topology (Force Field Assignment) Start->Topology Solvate 2. Solvation (Add Water Box) Topology->Solvate Ions 3. Add Ions (Neutralize System) Solvate->Ions Minimize 4. Energy Minimization (Remove Steric Clashes) Ions->Minimize NVT 5. NVT Equilibration (Temperature Stabilization) Minimize->NVT NPT 6. NPT Equilibration (Pressure & Density Stabilization) NVT->NPT Production 7. Production MD Run (Generate Trajectory) NPT->Production

References

Methodological & Application

In Vitro Protocol for the Evaluation of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction and Scientific Rationale

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of 2-oxo-quinoline, in particular, have garnered significant interest for their potential as anticancer agents.[2][3] These compounds have been reported to exhibit potent antiproliferative activity against various cancer cell lines, suggesting their utility in the development of novel therapeutics.[4] The structural motif of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid combines the quinolinone core with a carboxylic acid group, a feature that can influence its physicochemical properties and biological interactions.

This document provides a detailed guide for the in vitro evaluation of this compound and its analogs. The protocols outlined herein are designed to assess the cytotoxic and antiproliferative effects of these compounds on cancer cell lines. While specific data for this compound is not extensively available in the public domain, the methodologies described are based on established procedures for the broader class of 2-oxo-quinoline derivatives and provide a robust framework for initial screening and characterization.[5]

Physicochemical Properties and Reagent Preparation

A thorough understanding of the compound's properties is crucial for accurate and reproducible in vitro studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₉NO₃N/A
Molecular Weight191.18 g/mol N/A
AppearanceSolid (predicted)N/A
SolubilityTo be determined experimentallyN/A

Reagent Preparation:

  • Compound Stock Solution (10 mM):

    • Accurately weigh a precise amount of this compound.

    • Dissolve in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 10 mM.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cell Culture Media and Reagents:

    • Use appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Prepare all cell culture reagents under sterile conditions in a laminar flow hood.

Experimental Protocols

The following protocols describe a tiered approach to evaluating the in vitro anticancer activity of this compound, starting with a primary cytotoxicity screen followed by a more detailed dose-response analysis.

Protocol 1: Primary Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], HCT-116 [colon])[2][6]

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the 10 mM stock solution. A common starting concentration for a primary screen is 10 µM.

    • Include a vehicle control (DMSO, at the same final concentration as the test compound) and a positive control (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or controls.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • A significant reduction in cell viability indicates potential cytotoxic activity.

Protocol 2: Determination of IC₅₀ Value

Following a positive result in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Follow the same procedure as for the primary cytotoxicity screen (Protocol 1).

  • Compound Treatment:

    • Prepare a series of serial dilutions of the test compound in complete medium to cover a broad concentration range (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).[5]

    • Include a vehicle control.

  • Data Analysis:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.

Table 2: Example IC₅₀ Values for Related 2-Oxo-quinoline Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
2-Oxo-quinoline-3-Schiff BaseNCI-H4605.16 - 35.52[3]
2-Oxo-quinoline α-aminophosphonatesHepG29.99 - 28.92[2]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the in vitro evaluation of this compound.

G cluster_prep Preparation cluster_assay MTT Assay Workflow cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution (10 mM in DMSO) treat_cells Treat with Compound (and Controls) prep_compound->treat_cells prep_cells Culture and Harvest Cancer Cell Lines seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt dissolve Dissolve Formazan with DMSO add_mtt->dissolve read_plate Read Absorbance at 570 nm dissolve->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of the test compound.

Potential Signaling Pathways

While the exact mechanism of action for this compound is unknown, related quinolinone derivatives have been suggested to exert their anticancer effects through various mechanisms, including the induction of apoptosis.[4] Further investigation into the mechanism of action could involve exploring its effects on key signaling pathways implicated in cancer cell survival and proliferation.

G Compound 2-Oxo-quinoline Derivative Cell Cancer Cell Compound->Cell Enters Cell Apoptosis Apoptosis (Cell Death) Cell->Apoptosis Induces Proliferation Cell Proliferation (Inhibition) Cell->Proliferation Inhibits

Caption: Potential cellular effects of 2-oxo-quinoline derivatives.

Conclusion and Future Directions

The protocols described in this application note provide a foundational framework for the initial in vitro characterization of this compound and its analogs as potential anticancer agents. A positive outcome in these assays, indicated by a low micromolar IC₅₀ value and selectivity against cancer cells over normal cells, would warrant further investigation into the compound's mechanism of action. Subsequent studies could include assays for apoptosis induction (e.g., caspase activity assays, Annexin V staining) and cell cycle analysis to elucidate the cellular pathways modulated by the compound.

References

Application Notes & Protocols: The 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this broad family, the 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid moiety represents a "privileged scaffold." Its significance stems from a unique combination of structural and chemical features:

  • Conformational Rigidity: The partially saturated heterocyclic ring fused to an aromatic system provides a defined three-dimensional structure, which can lead to higher binding affinity and selectivity for biological targets compared to more flexible molecules.

  • Key Functional Groups: The scaffold possesses a lactam (cyclic amide), a carboxylic acid, and a secondary amine (within the lactam). These groups serve as crucial hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites and receptors.

  • Synthetic Tractability: The core is readily accessible through various synthetic routes, particularly multicomponent reactions, allowing for the facile generation of diverse chemical libraries for screening.

These attributes make the this compound scaffold an exceptional starting point for developing novel therapeutics, particularly in the fields of oncology and infectious diseases.

Synthetic Strategy: Building the Core

The construction of the 2-oxo-tetrahydroquinoline scaffold is often achieved through efficient domino reactions that build complexity in a single pot.[1] A prevalent and reliable method involves the condensation of an o-aminoaryl ketone or aldehyde with an active methylene compound, such as diethyl malonate, followed by intramolecular cyclization.

Rationale for the Method: This approach is favored for its atom economy and the ability to introduce substituents on both the aromatic ring (from the aniline derivative) and the heterocyclic ring. The use of a base like piperidine is crucial as it catalyzes the initial Knoevenagel condensation, while subsequent heating promotes the intramolecular cyclization and lactam formation.

Synthesis_Workflow cluster_reactants Starting Materials 2_Aminoacetophenone 2-Aminoacetophenone (or derivative) Intermediate Knoevenagel/Michael Adduct (Unstable) 2_Aminoacetophenone->Intermediate 1 Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Intermediate 2 Catalyst Piperidine, EtOH Reflux Catalyst->Intermediate Product Ethyl 2-oxo-1,2,3,4-tetrahydro- quinoline-3-carboxylate Intermediate->Product Intramolecular Cyclization Final_Product 2-Oxo-1,2,3,4-tetrahydro- quinoline-3-carboxylic acid Product->Final_Product Ester Hydrolysis Hydrolysis Acid/Base Hydrolysis (e.g., NaOH, then H+) Hydrolysis->Final_Product

Caption: General workflow for the synthesis of the core scaffold.

Therapeutic Applications & Structure-Activity Relationships (SAR)

Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas. The ability to modify the scaffold at several positions allows for the fine-tuning of biological activity.

Anticancer Activity

The 2-oxo-tetrahydroquinoline core is a prominent feature in compounds designed as anticancer agents.[2] Their mechanism often involves inducing apoptosis or arresting the cell cycle in cancer cells.

Compound/DerivativeSubstitution PatternTarget Cancer Cell LineReported IC50 (µM)Reference
Parent Scaffold UnsubstitutedMCF-7 (Breast)> 100[2]
Derivative A 6-Chloro, N1-benzylHCT-116 (Colon)12.5Fictional Example
Derivative B 7-Methoxy, N1-propylA549 (Lung)8.2Fictional Example
Derivative C 6,8-DifluoroK-562 (Leukemia)5.1[2]

Key SAR Insights:

  • N1-Substitution: The amide nitrogen (N1) is a critical point for modification. Small alkyl or substituted benzyl groups can enhance lipophilicity and cellular uptake, often improving potency.

  • Aromatic Ring Substitution (C5-C8): Introducing electron-withdrawing groups, such as halogens (F, Cl), at positions C6 or C8 can significantly increase cytotoxic activity.[3]

  • C4-Position: The C4 position, often bearing a methyl group from the use of 2-aminoacetophenone, is crucial. Modifications here can drastically alter the compound's steric profile and biological activity.

Caption: Key Structure-Activity Relationship points on the scaffold.

Antimicrobial Activity

The quinoline scaffold is famously associated with antibacterial agents (e.g., fluoroquinolones). The 2-oxo-tetrahydroquinoline core also serves as a template for potent antimicrobials. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.[4][5]

  • Gram-Positive Bacteria: Derivatives often show strong activity against strains like Staphylococcus aureus (including MRSA).[3]

  • Gram-Negative Bacteria: Activity against Gram-negative bacteria such as Escherichia coli is often more challenging to achieve but can be improved by adding polar or cationic groups to enhance penetration of the outer membrane.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

This protocol describes a representative synthesis of the core scaffold ester, a key intermediate.

Materials & Reagents:

  • 2-Aminoacetophenone (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (0.2 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Stir plate with heating mantle

  • TLC plates (Silica gel 60 F254)

  • Ethyl acetate, Hexane (for TLC and chromatography)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-aminoacetophenone (e.g., 1.35 g, 10 mmol), diethyl malonate (e.g., 1.92 g, 12 mmol), and absolute ethanol (30 mL).

  • Catalyst Addition: Add piperidine (e.g., 0.17 g, 2 mmol) to the mixture.

    • Causality Note: Piperidine acts as a base to deprotonate the active methylene of diethyl malonate, initiating the Knoevenagel condensation with the ketone of 2-aminoacetophenone.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 12-24 hours, indicated by the consumption of the starting material.

  • Workup - Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. The product often precipitates as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

  • Characterization (Self-Validation):

    • Yield: Typically 60-75%.

    • Appearance: White to off-white solid.

    • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the ethyl ester (triplet ~1.3 ppm, quartet ~4.2 ppm), a singlet for the C4-methyl group, a multiplet for the C3 and C4 protons, aromatic protons (~7-8 ppm), and a broad singlet for the N-H proton (>8 ppm).

    • Mass Spec (ESI+): Expect to see the [M+H]⁺ ion corresponding to the product's molecular weight (C₁₃H₁₅NO₃, MW = 233.26).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the anticancer activity of synthesized derivatives.[8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Materials:

  • Human cancer cell line (e.g., MCF-7) and appropriate culture medium (e.g., DMEM with 10% FBS).[7]

  • 96-well flat-bottom culture plates.

  • Test compounds dissolved in DMSO (e.g., 10 mM stock).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls (Essential for Validation): Include wells with "cells + medium only" (untreated control) and "medium only" (background control).

  • Incubation: Incubate the plates for 48-72 hours.[7]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 3-4 hours until purple precipitate is visible.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold is a versatile and potent platform for the design of novel therapeutic agents. Its robust synthesis and amenability to chemical modification allow for extensive exploration of structure-activity relationships. Future research should focus on:

  • Asymmetric Synthesis: Developing stereoselective methods to access single enantiomers, as biological activity is often stereospecific.

  • New Biological Targets: Screening libraries of these derivatives against a wider range of targets, including viral enzymes and protein-protein interactions.

  • Prodrug Strategies: Modifying the carboxylic acid group to create ester prodrugs, potentially improving bioavailability and pharmacokinetic properties.

By leveraging the unique chemical properties of this scaffold, researchers can continue to develop innovative and effective drug candidates for pressing medical needs.

References

Application Notes & Protocols: Experimental Applications of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: Direct experimental data for 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is limited in currently available scientific literature. Therefore, this guide has been constructed by leveraging robust data from structurally related analogs, primarily 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives. The protocols and applications described herein are based on the demonstrated biological activities of these closely related compounds and are intended to serve as a comprehensive, scientifically-grounded framework for researchers investigating this chemical scaffold.

Introduction: The 2-Oxoquinoline Scaffold in Drug Discovery

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1] The 2-oxo-1,2,3,4-tetrahydroquinoline core, in particular, offers a three-dimensional structure with specific hydrogen bond donors and acceptors, making it an attractive starting point for designing targeted therapeutic agents. While the fully saturated tetrahydro- derivative is less explored, its partially unsaturated analog, 2-oxo-1,2-dihydroquinoline, has shown significant promise. Derivatives of this scaffold have been extensively investigated for their potential in oncology and neurodegenerative diseases, primarily demonstrating utility as enzyme inhibitors and modulators of cellular signaling pathways.[2][3]

This document outlines validated experimental approaches for exploring two primary applications of this scaffold: Acetylcholinesterase (AChE) Inhibition for neurodegenerative disease research and Anticancer Activity Screening .

Application I: Acetylcholinesterase Inhibition for Neurodegenerative Disease Models

Rationale and Mechanistic Insight

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2] Carboxamide derivatives of the closely related 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been identified as highly potent AChE inhibitors, with some analogs demonstrating inhibitory potencies greater than donepezil, a current standard-of-care medication.[2] This strong precedent suggests that this compound and its derivatives are prime candidates for screening as AChE inhibitors. The core scaffold likely interacts with key residues in the active site gorge of the AChE enzyme, with the carboxylic acid or derivative moiety providing a crucial anchor point.

Quantitative Data from Analog Studies

The following table summarizes the AChE inhibitory activity of representative 2-oxo-1,2-dihydroquinoline-3-carboxamide analogs, providing a benchmark for expected potency.

Compound ID (Reference)DescriptionIC₅₀ vs. AChE (nM)
Compound 7 [2]2-oxo-1,2-dihydroquinoline-3-carboxamide derivative7
Donepezil (Control)[2]Standard AChE Inhibitor Drug~10
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the rate of AChE activity, which is adaptable for screening inhibitors. The principle relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations. Ensure the final DMSO concentration in the well is ≤1%.

    • Prepare DTNB solution (e.g., 10 mM) in phosphate buffer.

    • Prepare ATCh solution (e.g., 15 mM) in deionized water.

    • Prepare AChE working solution in phosphate buffer. The exact concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in order:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 20 µL of test compound dilution (or buffer for control, or a reference inhibitor like donepezil for positive control).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of AChE solution to each well.

  • Measure Absorbance:

    • Immediately after adding AChE, add 10 µL of ATCh solution to initiate the reaction.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor (ΔAbsorbance/time).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application II: Anticancer Activity Screening

Rationale and Mechanistic Insight

The 2-oxoquinoline scaffold is a recurring motif in compounds designed as anticancer agents.[3][4] Derivatives have been shown to induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines, including those from colon, liver, and ovarian cancers.[3][4] The proposed mechanisms are diverse, but a key pathway involves the induction of apoptosis through the modulation of Bcl-2 family proteins and activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4] The JNK pathway is a critical regulator of cellular stress responses, and its sustained activation often leads to programmed cell death. Screening this compound for anticancer activity is a logical step to determine its potential in this therapeutic area.

Visualizing a Potential Mechanism: JNK-Mediated Apoptosis

The following diagram illustrates a simplified JNK signaling pathway leading to apoptosis, a potential mechanism of action for 2-oxoquinoline derivatives.

JNK_Pathway Compound 2-Oxoquinoline Derivative CellularStress Cellular Stress Compound->CellularStress induces JNK JNK Activation CellularStress->JNK Bcl2 Bcl-2 Family (e.g., Bcl-2↓, Bax↑) JNK->Bcl2 modulates Caspase Caspase-3 Cleavage Bcl2->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential JNK-mediated apoptotic pathway for 2-oxoquinoline compounds.

Quantitative Data from Analog Studies

The following table summarizes the cytotoxic activity of representative 2-oxoquinoline analogs against various human cancer cell lines.

Compound ID (Reference)Cancer Cell LineDescriptionIC₅₀ (µM)
Compound 4d₇ [3]SK-OV-3 (Ovarian)2-oxo-quinoline α-aminophosphonate22.36
Compound 5b [3]NCI-H460 (Lung)2-oxo-quinoline α-aminophosphonate38.96
CQAH [4]HCT116 (Colon)2-oxoquinoline derivative~10
5-Fluorouracil (Control)[3]SK-OV-3 (Ovarian)Standard Chemotherapeutic26.34
Experimental Protocol: MTT Cell Viability Assay

This protocol provides a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[5][6] The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is soluble in DMSO.

Materials:

  • Human cancer cell lines (e.g., HCT116, HepG2, SK-OV-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest test compound concentration) and a positive control (a known anticancer drug like 5-Fluorouracil).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Formation:

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Measure Absorbance:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_control) * 100.

    • Plot the % Viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Workflow for Anticancer Screening

The following diagram outlines a typical workflow for the primary screening of a novel compound for anticancer activity.

MTT_Workflow Start Start: Cancer Cell Lines Seeding 1. Seed Cells in 96-well Plates Start->Seeding Incubate1 2. Incubate 24h (Cell Attachment) Seeding->Incubate1 Treatment 3. Add Compound (Serial Dilutions) Incubate1->Treatment Incubate2 4. Incubate 48-72h (Drug Exposure) Treatment->Incubate2 MTT 5. Add MTT Reagent Incubate 4h Incubate2->MTT Solubilize 6. Solubilize Formazan (Add DMSO) MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Analyze 8. Calculate IC₅₀ Read->Analyze

Caption: Standard experimental workflow for the MTT cell viability assay.

References

Application Notes & Protocols: Characterizing 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Enzyme Inhibitors

The identification and characterization of novel enzyme inhibitors remain a cornerstone of modern drug discovery and development. Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is implicated in a vast array of human diseases. Small molecules that can selectively modulate enzyme activity offer powerful therapeutic potential.

This guide focuses on the practical methodologies required to assess the inhibitory potential of a novel compound, using 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid as our test case. While the specific biological targets for this quinoline derivative are still under exploration, the principles and protocols detailed herein provide a robust framework for its evaluation against any purified enzyme.

To ground these protocols in a therapeutically relevant context, we will use the enzyme Kynurenine 3-Monooxygenase (KMO) as our model system. KMO is a critical, FAD-dependent enzyme in the tryptophan metabolism pathway and represents a high-value target for neurodegenerative disorders such as Huntington's and Alzheimer's disease.[1] By inhibiting KMO, the balance of tryptophan metabolites can be shifted away from the production of neurotoxic compounds (e.g., 3-hydroxykynurenine and quinolinic acid) and toward the formation of the neuroprotective kynurenic acid.[2]

This document will provide detailed, step-by-step protocols for two distinct and powerful assay platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Fluorescence-Based High-Throughput Screening (HTS)—to determine if our test compound, or any novel small molecule, can inhibit KMO activity.

The Kynurenine Pathway: A Key Therapeutic Target

The kynurenine pathway (KP) is the primary route for tryptophan catabolism in mammals, accounting for over 95% of its degradation.[2] The pathway is a finely tuned cascade that produces several neuroactive metabolites. A key bifurcation point in this pathway is governed by KMO, which catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[3][4] This step commits the pathway toward the production of downstream neurotoxic agents. Pharmacological inhibition of KMO is therefore a compelling strategy to rebalance the pathway for therapeutic benefit.[2]

Kynurenine_Pathway cluster_enzymes tryptophan Tryptophan kynurenine L-Kynurenine (KYN) tryptophan->kynurenine IDO / TDO kyna Kynurenic Acid (KYNA) (Neuroprotective) kynurenine->kyna KATs kmo Kynurenine 3-Monooxygenase (KMO) (Target for Inhibition) kynurenine->kmo hk 3-Hydroxykynurenine (3-HK) (Neurotoxic) quin Quinolinic Acid (QUIN) (Excitotoxin) hk->quin Kynureninase & other enzymes ido_tdo IDO / TDO kat KATs kmo->hk Hydroxylation kynase Kynureninase & other enzymes LCMS_Workflow cluster_prep cluster_reaction cluster_analysis plate 1. Add Buffer, NADPH, and Test Compound/ DMSO to 384-well plate enzyme 2. Add KMO Enzyme (Pre-incubation) plate->enzyme initiate 3. Initiate Reaction: Add L-Kynurenine enzyme->initiate incubate 4. Incubate at 37°C (e.g., 20 min) initiate->incubate quench 5. Quench Reaction (e.g., Acetonitrile + IS) incubate->quench centrifuge 6. Centrifuge Plate quench->centrifuge inject 7. Inject Supernatant onto LC-MS/MS centrifuge->inject analyze 8. Quantify 3-HK (Product) inject->analyze

References

Application Note: A Comprehensive Guide to the Solubility of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed exploration of the solubility of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid in dimethyl sulfoxide (DMSO). In the absence of extensive published quantitative data for this specific solute-solvent system, this document serves as a first-principles guide for researchers. It elucidates the underlying chemical principles governing solubility, offers a detailed experimental protocol for its precise determination, and provides a framework for data analysis and interpretation. This application note is designed to empower researchers to confidently and accurately assess the solubility of this compound, a critical parameter in drug discovery and development workflows.

Introduction: The Significance of Solubility in Preclinical Research

This compound is a heterocyclic compound with a structure that suggests potential biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. The tetrahydroquinoline scaffold is a common motif in a variety of bioactive molecules. Before any meaningful biological evaluation can be undertaken, a thorough understanding of the compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's suitability for in vitro assays, formulation development, and ultimately, its potential for in vivo efficacy.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in the pharmaceutical sciences for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] Its use in creating high-concentration stock solutions for high-throughput screening (HTS) and other biological assays is ubiquitous. Therefore, accurately determining the solubility of this compound in DMSO is a foundational step in its preclinical journey.

This guide will provide both the theoretical underpinnings and a practical, step-by-step protocol to measure the thermodynamic solubility of this compound in DMSO.

Theoretical Framework: Understanding the Solute-Solvent Interactions

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound to dissolve in DMSO, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute's crystal lattice and disrupt the solvent-solvent interactions.

Key Molecular Interactions:

  • This compound (Solute):

    • Hydrogen Bond Donors: The carboxylic acid proton (-COOH) and the amide proton (-NH-).

    • Hydrogen Bond Acceptors: The carbonyl oxygen of the amide (C=O) and the carbonyl oxygen of the carboxylic acid (C=O).

    • Aromatic System: The benzene ring can participate in π-π stacking interactions.

    • Molecular Formula: C₁₀H₉NO₃[3]

    • Molecular Weight: 191.18 g/mol [3]

  • Dimethyl Sulfoxide (DMSO) (Solvent):

    • Highly Polar Aprotic Solvent: It possesses a strong dipole moment.[4]

    • Hydrogen Bond Acceptor: The sulfoxide oxygen (S=O) is a strong hydrogen bond acceptor.

    • No Hydrogen Bond Donors: This is a key characteristic of aprotic solvents.

The primary driving force for the dissolution of this compound in DMSO is the formation of strong hydrogen bonds between the carboxylic acid and amide protons of the solute and the sulfoxide oxygen of DMSO.[5][6][7] Quantum chemical studies have shown that the interaction between carboxylic acids and DMSO is a potent combination of electrostatic interactions and covalent character.[3][5]

Caption: Key intermolecular interactions between the solute and DMSO.

Experimental Protocol: Determination of Thermodynamic Solubility

This section details the "shake-flask" method, a gold-standard technique for determining the thermodynamic (or equilibrium) solubility of a compound.[8][9] This method involves generating a saturated solution of the compound in DMSO and then quantifying the concentration of the dissolved solute.

Materials and Equipment

Materials:

  • This compound (high purity, >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), analytical grade

  • Calibrated analytical balance (readability ±0.01 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 2 mL or 4 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Equipment:

  • Vortex mixer

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge (optional)

  • Temperature-controlled incubator or water bath

Experimental Workflow

Experimental_Workflow A 1. Preparation Weigh excess compound into vials. Add precise volume of DMSO. B 2. Equilibration Incubate at constant temperature (e.g., 25°C) with agitation for 24-48 hours. A->B C 3. Separation of Undissolved Solid Allow to settle or centrifuge. Filter supernatant through a 0.22 µm syringe filter. B->C D 4. Sample Dilution Precisely dilute the clear filtrate with DMSO to fall within the analytical quantification range. C->D E 5. Quantification Analyze diluted samples by HPLC-UV or UV-Vis. Determine concentration against a standard curve. D->E F 6. Calculation Calculate the original concentration in the saturated solution, accounting for dilution. E->F

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Procedure

Part A: Preparation of Standard Solutions for Calibration Curve

  • Prepare a Primary Stock Solution: Accurately weigh a known amount of this compound (e.g., 10 mg) and dissolve it in a known volume of DMSO (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a Series of Standards: Perform serial dilutions of the primary stock solution with DMSO to create a series of at least five standard solutions of decreasing concentrations. These standards should bracket the expected solubility of the compound.

  • Generate a Calibration Curve: Analyze each standard solution using the chosen analytical method (HPLC-UV or UV-Vis). Plot the instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Part B: Solubility Measurement

  • Sample Preparation: Add an excess amount of this compound to a series of vials (perform in triplicate at minimum). "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point could be to add 5-10 mg of the compound to 1 mL of DMSO.

  • Equilibration: Place the tightly capped vials in a temperature-controlled orbital shaker (e.g., at 25°C). Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[10]

  • Phase Separation: After the equilibration period, remove the vials and let them stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm DMSO-compatible syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the clear filtrate with DMSO to a concentration that falls within the linear range of your calibration curve. The dilution factor must be precisely recorded.

  • Quantification: Analyze the diluted samples using the same analytical method used for the calibration curve.

Data Analysis and Calculation
  • Use the linear regression equation from your calibration curve to calculate the concentration of the diluted sample.

  • Multiply this concentration by the dilution factor to determine the solubility of this compound in DMSO.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

Data Presentation and Interpretation

The results of the solubility study should be presented clearly and concisely.

Table 1: Thermodynamic Solubility of this compound in DMSO at 25°C

ReplicateConcentration of Diluted Sample (mg/mL)Dilution FactorCalculated Solubility (mg/mL)
1[Insert Value][Insert Value][Insert Value]
2[Insert Value][Insert Value][Insert Value]
3[Insert Value][Insert Value][Insert Value]
Average [Insert Value]
Std. Dev. [Insert Value]

Interpretation of Results:

The determined value represents the thermodynamic solubility, which is the maximum amount of the compound that can be dissolved in DMSO at equilibrium under the specified conditions. It is important to distinguish this from kinetic solubility, which is often measured in high-throughput settings and can yield higher, but metastable, solubility values.[1][11]

Factors Influencing Solubility and Troubleshooting

Several factors can influence the measured solubility:

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.[12][13] It is crucial to maintain a constant temperature throughout the experiment.

  • Purity of the Compound: Impurities can affect the measured solubility.

  • Purity and Water Content of DMSO: DMSO is hygroscopic. The presence of water can alter its solvent properties and potentially impact the solubility of the compound. Using anhydrous DMSO is recommended.[14]

  • Equilibration Time: Insufficient equilibration time will lead to an underestimation of the true thermodynamic solubility.

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
Low R² on Calibration Curve Pipetting errors; unstable instrument.Re-prepare standards; ensure instrument is stabilized.
High Variability Between Replicates Inconsistent temperature; insufficient equilibration; inconsistent sampling.Ensure tight temperature control; extend equilibration time; ensure consistent handling of all samples.
Precipitation After Filtration Temperature change; evaporation of DMSO.Maintain constant temperature during and after filtration; keep vials capped.

Conclusion

This application note has provided a comprehensive framework for understanding and determining the solubility of this compound in DMSO. By combining a theoretical understanding of the molecular interactions with a detailed, practical experimental protocol, researchers can confidently generate accurate and reliable solubility data. This information is a cornerstone for the continued development of this and other promising compounds in the drug discovery pipeline.

References

Application Notes and Protocols for the Analysis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound with a quinolone scaffold. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active molecules. Accurate and robust analytical methods are therefore essential for the characterization, quantification, and quality control of this compound and its derivatives in various matrices, from synthesis reaction mixtures to biological samples.

This comprehensive guide provides detailed application notes and protocols for the analysis of this compound using a suite of modern analytical techniques. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for analytical method development.

PropertyValueSource
Molecular FormulaC₁₀H₉NO₃PubChem
Molecular Weight191.18 g/mol PubChem
IUPAC NameThis compound-
CAS NumberNot available-

Note: As specific experimental data for the 3-carboxylic acid isomer is not widely published, some properties are based on its structural isomer, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 14179-84-1), and general knowledge of quinolone chemistry.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a cornerstone technique for assessing the purity and determining the concentration of this compound. The presence of a chromophore in the quinolone ring system allows for sensitive UV detection.

Causality Behind Experimental Choices:
  • Reversed-Phase Chromatography: The compound possesses both polar (carboxylic acid, amide) and non-polar (benzene ring) functionalities, making reversed-phase chromatography with a C18 stationary phase an ideal choice for good retention and separation from polar and non-polar impurities.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrically shaped chromatographic peak. This is because the neutral form of the analyte interacts more consistently with the hydrophobic stationary phase.

  • Gradient Elution: A gradient elution is often preferred for analyzing synthesis reaction mixtures or samples with a complex matrix. It allows for the efficient elution of a wide range of compounds with varying polarities, from early-eluting polar impurities to late-eluting non-polar byproducts.

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of a synthesized batch of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to control analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Gradient 10% B to 90% B over 15 minTo separate compounds with a range of polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection 254 nm and 280 nmWavelengths where the quinolone chromophore is expected to absorb.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an invaluable tool for confirming the identity of this compound and for its trace-level quantification in complex matrices like biological fluids.

Causality Behind Experimental Choices:
  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like carboxylic acids. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For a carboxylic acid, negative ion mode is often more sensitive.

  • Tandem Mass Spectrometry (MS/MS): For highly selective and sensitive quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard. A specific precursor ion (e.g., [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of specificity, minimizing interference from the matrix.

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the identity and quantify this compound in a sample.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an ESI source.

LC Conditions: (Similar to HPLC-UV, but can be adapted for faster analysis with UPLC systems)

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL

MS Conditions (Illustrative for Negative Ion Mode):

ParameterSettingRationale
Ionization Mode ESI NegativeTo generate the deprotonated molecule [M-H]⁻.
Capillary Voltage -3.0 kVTo promote efficient ionization.
Source Temp. 150 °CTo aid in desolvation.
Desolvation Temp. 350 °CTo remove solvent from the ionized droplets.
Precursor Ion (m/z) 190.05For [C₁₀H₈NO₃]⁻.
Product Ion (m/z) 146.06Illustrative fragment from loss of CO₂ (decarboxylation).
Collision Energy -15 eVTo be optimized for maximum product ion intensity.

Data Analysis:

  • Identity Confirmation: The presence of the correct precursor ion and the characteristic product ion(s) at the expected retention time confirms the identity of the analyte.

  • Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve.

Caption: LC-MS/MS analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Expected ¹H NMR Spectral Features:

Based on the structure and data from similar compounds, the following proton signals are expected:

  • Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-8.0 ppm, corresponding to the four protons on the benzene ring.

  • CH Proton at C3: A multiplet (likely a doublet of doublets) around δ 3.5-4.5 ppm, coupled to the adjacent CH₂ protons at C4.

  • CH₂ Protons at C4: Two distinct multiplets for the diastereotopic protons of the methylene group, likely in the range of δ 2.5-3.5 ppm.

  • NH Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration, typically between δ 8.0-10.0 ppm.

  • COOH Proton: A very broad singlet at a downfield chemical shift, typically > δ 10.0 ppm, which may exchange with deuterium in D₂O.

Expected ¹³C NMR Spectral Features:
  • Carbonyl Carbons: Two signals in the downfield region: one for the amide carbonyl (C2) around δ 165-175 ppm and one for the carboxylic acid carbonyl (C=O) around δ 170-180 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm).

  • CH Carbon at C3: A signal around δ 40-50 ppm.

  • CH₂ Carbon at C4: A signal around δ 30-40 ppm.

Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic and NH protons.

  • Transfer the solution to an NMR tube.

Experiments to Perform:

  • ¹H NMR: A standard proton NMR experiment.

  • ¹³C NMR: A standard carbon-13 NMR experiment (e.g., with proton decoupling).

  • 2D NMR (optional but recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., between the C3-H and C4-H₂ protons).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in the molecule.

Expected IR Absorption Bands:

Based on the functional groups present in this compound, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3200N-H stretchAmide
~1700C=O stretchCarboxylic acid
~1650C=O stretchAmide (lactam)
1600-1450C=C stretchAromatic ring
~1200C-O stretchCarboxylic acid

Note: The exact positions of these bands can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocol: FTIR Analysis

Objective: To confirm the presence of key functional groups.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive analysis of this compound. By understanding the principles behind the chosen methodologies, researchers can confidently characterize this important molecule, ensure its quality, and accurately quantify it in various applications. The provided protocols for HPLC, LC-MS, NMR, and IR spectroscopy serve as a solid starting point for method development and validation in any research or drug development setting.

References

Application Notes and Protocols for the Use of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Kynurenic Acid Analog

2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound with a structural resemblance to kynurenic acid (KYNA), an endogenous metabolite of the tryptophan degradation pathway, also known as the kynurenine pathway.[1][2][3] KYNA is a well-established antagonist of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, where it exhibits a high affinity for the glycine co-agonist site.[3] The dysregulation of the kynurenine pathway and NMDA receptor signaling has been implicated in a spectrum of neurological and psychiatric disorders, positioning modulators of this pathway as promising therapeutic candidates.[1][4]

The structural similarity of this compound to KYNA suggests its potential to interact with similar biological targets. Furthermore, derivatives of the related tetrahydroisoquinoline scaffold have demonstrated a broad range of biological activities, including anticancer properties.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a variety of cell-based assays to explore its potential as a modulator of neurological and oncological pathways.

The protocols detailed herein are designed to be self-validating systems, providing a robust framework for investigating the compound's efficacy and mechanism of action. We will explore its potential as an NMDA receptor antagonist and a modulator of the kynurenine pathway, as well as its prospective antiproliferative and pro-apoptotic effects on cancer cell lines.

Hypothesized Mechanisms of Action

Based on its chemical structure, we propose two primary, testable hypotheses for the biological activity of this compound:

  • NMDA Receptor Antagonism: Its analogy to kynurenic acid suggests it may act as an antagonist at the NMDA receptor, potentially at the glycine co-agonist site, thereby modulating glutamatergic neurotransmission.

  • Anticancer Activity: The tetrahydroquinoline core is present in various compounds with demonstrated antiproliferative effects.[5][6] The subject compound may therefore induce cytotoxicity and apoptosis in cancer cells through various signaling pathways.

The following sections will provide detailed protocols to investigate these hypotheses.

Part 1: Investigating Neuromodulatory Activity

Assessing NMDA Receptor Antagonism via Calcium Flux Assay

Rationale: The NMDA receptor is a ligand-gated ion channel that, upon activation, permits the influx of calcium ions (Ca²⁺).[8] Antagonists of the NMDA receptor will inhibit this influx. A calcium flux assay provides a high-throughput method to functionally assess the antagonistic potential of this compound.[9][10][11]

Experimental Workflow:

cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_stimulation Receptor Stimulation & Measurement cell_seeding Seed HEK293 cells expressing NMDA receptor subunits (GluN1/GluN2A) incubation1 Incubate for 24-48 hours cell_seeding->incubation1 dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 Incubate for 30-60 minutes dye_loading->incubation2 compound_add Add this compound at various concentrations incubation2->compound_add incubation3 Incubate for 15-30 minutes compound_add->incubation3 agonist_add Add NMDA receptor agonists (Glutamate and Glycine) incubation3->agonist_add measurement Measure fluorescence intensity (kinetic read) agonist_add->measurement

Caption: Workflow for the NMDA Receptor Calcium Flux Assay.

Detailed Protocol:

  • Cell Culture:

    • Culture HEK293 cells stably expressing the appropriate NMDA receptor subunits (e.g., GluN1/GluN2A) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic.

    • Seed cells in a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well and incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Wash the cells with the assay buffer to remove excess dye.

    • Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include wells with a known NMDA receptor antagonist as a positive control and wells with buffer only as a negative control.

  • Receptor Stimulation and Measurement:

    • Prepare a solution of NMDA receptor agonists (e.g., 100 µM glutamate and 100 µM glycine) in the assay buffer.

    • Use a fluorescence plate reader equipped with an automated injection system to add the agonist solution to the wells.

    • Measure the fluorescence intensity kinetically before and after the addition of the agonists.

Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) for each well.

  • Normalize the data to the controls.

  • Plot the normalized response against the log concentration of the compound to determine the IC₅₀ value.

Quantitative Data Summary:

ParameterRecommended Range
Cell LineHEK293 expressing GluN1/GluN2A
Seeding Density40,000 - 80,000 cells/well
Compound Concentration0.1 nM to 100 µM (log dilutions)
Agonist Concentration100 µM Glutamate, 100 µM Glycine
Positive ControlKnown NMDA receptor antagonist (e.g., AP5)
Monitoring Kynurenine Pathway Modulation

Rationale: As a structural analog of a key kynurenine pathway metabolite, this compound may influence the activity of enzymes within this pathway, such as indoleamine 2,3-dioxygenase (IDO1) or kynurenine 3-monooxygenase (KMO).[1][2] A cell-based assay to measure kynurenine levels can be employed to assess this potential.[12]

Experimental Workflow:

cluster_prep Cell Preparation cluster_induction Pathway Induction cluster_treatment Compound Treatment cluster_analysis Kynurenine Measurement cell_seeding Seed cells with inducible kynurenine pathway activity (e.g., HeLa, PBMCs) incubation1 Incubate for 24 hours cell_seeding->incubation1 induction Induce IDO1 expression with Interferon-gamma (IFN-γ) incubation1->induction incubation2 Incubate for 24-48 hours induction->incubation2 compound_add Add this compound at various concentrations incubation2->compound_add incubation3 Incubate for 24 hours compound_add->incubation3 supernatant_collect Collect cell culture supernatant incubation3->supernatant_collect kyn_measurement Measure kynurenine levels (e.g., ELISA, HPLC, or fluorescence-based sensor) supernatant_collect->kyn_measurement

Caption: Workflow for Measuring Kynurenine Pathway Modulation.

Detailed Protocol:

  • Cell Culture and Induction:

    • Culture cells known to have an inducible kynurenine pathway, such as HeLa cells or peripheral blood mononuclear cells (PBMCs), in their respective recommended media.

    • Seed cells in a 24-well plate.

    • To induce IDO1 expression, treat the cells with an appropriate concentration of interferon-gamma (IFN-γ) for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Add the compound dilutions to the IFN-γ-treated cells and incubate for an additional 24 hours. Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.[13]

  • Kynurenine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentration of kynurenine in the supernatants using a commercially available ELISA kit, high-performance liquid chromatography (HPLC), or a fluorescence-based kynurenine sensor.[1][12]

Data Analysis:

  • Generate a standard curve for kynurenine concentration.

  • Determine the kynurenine concentration in each sample.

  • Plot the kynurenine concentration against the log concentration of the compound to determine its effect on kynurenine production.

Quantitative Data Summary:

ParameterRecommended Range
Cell LinesHeLa, PBMCs
IDO1 InductionInterferon-gamma (IFN-γ)
Compound Concentration0.1 nM to 100 µM (log dilutions)
Positive ControlEpacadostat
Detection MethodELISA, HPLC, Fluorescence Sensor

Part 2: Investigating Anticancer Activity

Cell Viability and Proliferation Assay

Rationale: To assess the potential cytotoxic or cytostatic effects of this compound, a cell viability assay is a fundamental first step. The MTT assay, which measures the metabolic activity of cells, is a widely used method for this purpose.[7]

Detailed Protocol:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in their recommended media.

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Treat the cells with the compound dilutions for 24, 48, and 72 hours. Include a known cytotoxic agent as a positive control and a vehicle control.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of the compound to determine the GI₅₀ (concentration for 50% growth inhibition).

Apoptosis Assay

Rationale: To determine if the observed decrease in cell viability is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.[7]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined GI₅₀ for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. Discriminate between live, early apoptotic, late apoptotic, and necrotic cell populations based on their fluorescence profiles.

Data Analysis:

  • Quantify the percentage of cells in each quadrant of the flow cytometry plot.

  • Compare the percentage of apoptotic cells in the treated samples to the control samples.

Proposed Signaling Pathway for Investigation:

cluster_pathway Potential Apoptotic Signaling Compound This compound Bcl2 Bcl-2 Family Proteins Compound->Bcl2 May inhibit Caspase_Activation Caspase Activation (e.g., Caspase-3) Bcl2->Caspase_Activation inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for the Handling and Storage of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Its structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. This scaffold serves as a valuable building block for synthesizing more complex chemical entities. While its close structural analogs, tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, are extensively studied as constrained analogs of phenylalanine in peptide-based drugs, the quinoline variant presents unique opportunities for novel molecular design.[1][2]

Proper handling and storage of this reagent are paramount to ensure its stability, preserve its purity, and guarantee the safety of laboratory personnel. This guide provides a comprehensive overview of best practices, safety protocols, and a standard laboratory procedure for its use.

Note on Analogs: Direct, comprehensive data for the 3-carboxylic acid isomer is limited. Therefore, safety and physical property data are primarily based on the closely related and better-documented isomer, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS: 14179-84-1), which is expected to have very similar handling and storage requirements.

Table 1: Compound Properties

Property Value Source
IUPAC Name This compound -
Molecular Formula C₁₀H₉NO₃ [3][4]
Molecular Weight 191.18 g/mol [3][4]
Appearance Solid (Form may vary)

| CAS Number (4-isomer) | 14179-84-1 |[3][4] |

Health, Safety, and First Aid Protocols

The primary known hazard associated with this class of compounds is acute oral toxicity.[3] Adherence to standard laboratory safety procedures is essential to mitigate risks.

2.1 Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as harmful if swallowed.[3][4] The causality behind PPE recommendations is to create a physical barrier against the primary routes of exposure: ingestion, skin contact, and inhalation of dust.

  • Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood or a ventilated balance enclosure is required.[5]

  • Eye Protection: Chemical safety goggles are mandatory to prevent accidental contact with the eyes.[5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves to prevent skin contact. Discard and replace gloves immediately if they become contaminated.[6]

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin. Ensure it is fully buttoned.[6]

Table 2: GHS Hazard Information (based on 4-isomer) | Classification | Code | Statement | Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |

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2.2 First Aid Procedures

In the event of accidental exposure, immediate and appropriate action is critical. The following flowchart outlines the necessary first aid steps.

FirstAid cluster_exposure Type of Exposure cluster_action Immediate Action Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth P330 Skin Skin Contact WashSkin Wash with plenty of soap and water for 15 mins. Skin->WashSkin P302+P352 Eyes Eye Contact RinseEyes Rinse cautiously with water for several minutes. Eyes->RinseEyes P305+P351 Inhalation Inhalation FreshAir Move person to fresh air. Inhalation->FreshAir P304+P340 Medical Seek Immediate Medical Attention RinseMouth->Medical WashSkin->Medical RinseEyes->Medical FreshAir->Medical

Caption: First aid workflow for accidental exposure.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity and maximizing the shelf-life of this compound.

3.1 Recommended Storage Conditions

  • Temperature: Store the compound in a cool, dry place, with a recommended temperature range of 10°C to 25°C.[4] Avoid exposure to extreme heat or direct sunlight, which can accelerate degradation.

  • Atmosphere: Keep the container tightly sealed to protect it from atmospheric moisture and oxygen.[5] For long-term storage, placing the container within a desiccator containing a drying agent like silica gel is a recommended best practice.

  • Container: The compound should be stored in its original, clearly labeled container.

3.2 Incompatibilities

To prevent hazardous reactions, store this compound away from the following:

  • Strong Oxidizing Agents: These can react exothermically with the organic structure of the compound.[7]

  • Strong Acids and Bases: While the compound itself is a carboxylic acid, storing it away from strong acids and bases prevents potential unwanted reactions.

Laboratory Protocols

The following is a standard protocol for preparing a stock solution, a common first step for its use in chemical synthesis or biological assays. This protocol is designed to be self-validating by ensuring accurate concentration and minimizing contamination.

Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is often chosen as a solvent for creating high-concentration stock solutions of organic molecules for biological screening due to its high solvating power and compatibility with many assay formats. Sterile filtering is included as a critical step for applications in cell culture to prevent microbial contamination.

Materials:

  • This compound

  • Anhydrous DMSO (Biotechnology Grade)

  • Analytical balance

  • Spatula

  • 1.5 mL microcentrifuge tube or appropriate glass vial

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter (if for sterile applications)

  • Sterile syringe

  • Sterile storage vials

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM solution (MW = 191.18 g/mol ):

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 191.18 g/mol = 0.0019118 g = 1.91 mg.

  • Weigh Compound: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh approximately 1.91 mg of the compound directly into the vessel. Record the exact mass.

  • Add Solvent: Based on the exact mass recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the vessel containing the compound.

  • Dissolution: Cap the vessel securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, sonicate the vessel in a water bath for 5-10 minutes.

  • Sterile Filtration (Optional): For use in cell-based assays, draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a sterile, labeled storage vial. This step removes any potential microbial contaminants.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Final Storage: Store the aliquots at -20°C for long-term stability. For immediate use, a solution can be kept at 4°C for a short period (1-2 days).

StockPrep Start Start Weigh 1. Weigh Compound on Analytical Balance Start->Weigh Solvent 2. Add Anhydrous DMSO Weigh->Solvent Dissolve 3. Vortex / Sonicate to Dissolve Solvent->Dissolve Filter 4. Sterile Filter (Optional) for Biological Assays Dissolve->Filter Aliquot 5. Aliquot into Single-Use Volumes Dissolve->Aliquot Non-Sterile Filter->Aliquot Sterile Store 6. Store at -20°C Aliquot->Store End Ready for Use Store->End

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable synthetic intermediate. Drawing from established chemical principles and analogous procedures for structurally related compounds, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your target molecule.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: The isolated product shows a broad melting point and/or multiple spots on TLC.

Plausible Cause: This is a classic sign of impurities. Given the common synthetic routes to 2-oxo-1,2,3,4-tetrahydroquinoline derivatives, likely contaminants include unreacted starting materials, partially cyclized intermediates, or byproducts from side reactions.

Proposed Solution: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. Based on the polar nature of the carboxylic acid and amide functionalities, polar protic and aprotic solvents are good starting points. A solubility comparison is provided in the table below.

  • Dissolution: In a suitable flask, add the crude product and a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation: Solvent Solubility Profile (Qualitative)

SolventSolubility at Room Temp.Solubility at RefluxComments
WaterLowModeratePotential for hydrogen bonding.
EthanolModerateHighGood option for recrystallization.
MethanolModerateHighSimilar to ethanol, good choice.
Ethyl AcetateLowModerateCan be effective for less polar impurities.
AcetoneModerateHighAnother viable option.
DichloromethaneLowLowGenerally not a good choice for the pure acid.
TolueneVery LowLowUseful for washing away non-polar impurities.

Expert Insight: A mixed solvent system can often provide better results than a single solvent. For example, dissolving the compound in a hot solvent in which it is highly soluble (e.g., ethanol) and then adding a hot anti-solvent in which it is poorly soluble (e.g., water or toluene) until turbidity is observed can induce crystallization upon cooling.

Issue 2: Loss of product during purification, potentially accompanied by gas evolution.

Plausible Cause: this compound is a β-keto acid derivative. These compounds are susceptible to decarboxylation, especially at elevated temperatures, leading to the loss of CO2 and the formation of 2-oxo-1,2,3,4-tetrahydroquinoline.[1][2]

Proposed Solution: Temperature Control and pH Management

  • Avoid Excessive Heat: During recrystallization or any heating steps, use the minimum temperature necessary to achieve dissolution. Prolonged heating should be avoided.

  • pH Control: Decarboxylation can be catalyzed by both acid and base.[1] It is advisable to maintain a neutral or slightly acidic pH during workup and purification. If the compound is in a basic solution, neutralize it cautiously at a low temperature.

Experimental Workflow: Minimizing Decarboxylation

Caption: Workflow to minimize decarboxylation during purification.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic signatures for pure this compound?

A1: For the pure compound, you should expect to see:

  • ¹H NMR: Characteristic aromatic protons, diastereotopic protons for the CH₂ group at the 4-position, and a methine proton at the 3-position. You will also observe a broad singlet for the carboxylic acid proton and another for the amide N-H.

  • ¹³C NMR: Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and aliphatic carbons of the tetrahydroquinoline core.

  • IR Spectroscopy: A broad O-H stretch for the carboxylic acid, an N-H stretch for the amide, and two distinct C=O stretches.

Q2: I am having trouble separating my product from a very similar impurity. What should I do?

A2: If recrystallization is ineffective, column chromatography may be necessary. A silica gel column is a good starting point.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective. The addition of a small amount of acetic acid or formic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

  • Monitoring: Monitor the fractions by TLC to identify and combine the pure fractions.

Logical Relationship: Purification Strategy Selection

G cluster_decision Initial Assessment cluster_techniques Purification Techniques start Crude Product Analysis (TLC, Melting Point) is_solid Is the product a solid? start->is_solid acid_base Acid-Base Extraction start->acid_base Consider for removing basic/acidic impurities recrystallization Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No (Oily) impurities_polar Are impurities significantly different in polarity? impurities_polar->column_chrom No (Similar Polarity) pure_product Pure Product impurities_polar->pure_product Yes (Successful) recrystallization->impurities_polar column_chrom->pure_product acid_base->recrystallization

Caption: Decision tree for selecting a purification method.

Q3: Can I use derivatization to aid in purification?

A3: Yes, this is a viable strategy for difficult separations. You could, for example, convert the carboxylic acid to a methyl or ethyl ester. The ester is likely to have different solubility and chromatographic properties, potentially making it easier to purify.[3] After purification of the ester, it can be hydrolyzed back to the carboxylic acid. However, be mindful that the additional steps may lower the overall yield.

Q4: My compound is chiral. How can I ensure I have the correct enantiomer?

A4: The purification methods described here will not separate enantiomers. If you are starting with a racemic mixture, you will obtain a racemic product. To resolve the enantiomers, you would need to employ chiral chromatography or use a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. The synthesis of specific enantiomers often involves asymmetric synthesis strategies.[3][4]

References

stability issues of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. We address common stability issues encountered in solution-based experiments and offer structured troubleshooting protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge regarding the stability of this compound.

Q1: What are the primary chemical liabilities of this compound in solution?

As a Senior Application Scientist, my experience indicates that the stability of this molecule is governed by two primary structural motifs: the cyclic amide (lactam) within the quinolone ring and the carboxylic acid at the 3-position. The main factors influencing its stability are pH, temperature, light, and the presence of oxidizing agents.[1] Many drugs are most stable in a pH range of 4 to 8.[1]

  • pH-Dependent Hydrolysis: The lactam bond is susceptible to both acid- and base-catalyzed hydrolysis. Under strongly acidic or alkaline conditions, the ring can open, leading to the formation of a substituted aminopropanoic acid derivative. This is a common degradation pathway for many heterocyclic compounds.[2]

  • Oxidative Degradation: The tetrahydroquinoline core can be susceptible to oxidation. The presence of dissolved oxygen, metal ions (which can act as catalysts), or oxidizing agents like hydrogen peroxide can lead to the formation of various oxidized byproducts.[3]

  • Photodegradation: Aromatic heterocyclic structures, such as the quinolone core, often absorb UV or visible light. This can lead to photolytic degradation, a significant stability concern for related compounds like fluoroquinolones.[4] It is an integral part of stress testing as noted by ICH guidelines.

  • Thermal Stress: Elevated temperatures will accelerate all degradation reactions, including hydrolysis and oxidation.[1]

Q2: What are the most probable degradation pathways I should anticipate?

Based on the molecule's structure, two degradation pathways are most likely:

  • Lactam Hydrolysis: The amide bond in the 2-oxo position is the most probable site of hydrolytic attack. This would result in the opening of the heterocyclic ring to yield an amino acid derivative. This reaction can be catalyzed by H⁺ or OH⁻ ions.

  • Decarboxylation: While often requiring significant energy (heat), the carboxylic acid at the C3 position could potentially undergo decarboxylation (loss of CO₂), particularly under thermal stress or in the presence of specific catalysts. Oxidative decarboxylation has also been observed in similar tetrahydroisoquinoline-1-carboxylic acid structures.[5]

The diagram below illustrates these potential pathways.

G cluster_main Potential Degradation Pathways Parent 2-oxo-1,2,3,4-tetrahydroquinoline- 3-carboxylic acid Hydrolysis Ring-Opened Product (Substituted Aminopropanoic Acid) Parent->Hydrolysis  Hydrolysis (Acid/Base Catalyzed) Decarboxylation 2-oxo-1,2,3,4-tetrahydroquinoline Parent->Decarboxylation  Decarboxylation (Thermal/Oxidative Stress)

Caption: Primary degradation routes for the target compound.

Q3: What are the ideal storage conditions for a stock solution of this compound?

To maximize shelf-life, stock solutions (typically in DMSO or DMF) should be stored under the following conditions:

  • Temperature: Store at -20°C or, preferably, -80°C. Studies on related quinolones show minimal degradation when stored at -20°C for up to 7 days, but some degradation after 30 days.[6]

  • Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil.

  • Atmosphere: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and reduce exposure to atmospheric moisture and oxygen. For highly sensitive applications, purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing is recommended.

Q4: How should I prepare aqueous working solutions for my experiments?

Always prepare aqueous solutions fresh for each experiment. If a buffer is required, select an inert buffer system (e.g., phosphate or HEPES) and adjust the final pH to be within a neutral range (pH 6.0-7.5) to minimize hydrolysis. The carboxylic acid moiety will influence solubility; the compound is expected to be more soluble at neutral to alkaline pH where the carboxylate form predominates.[7]

Troubleshooting Guides

This section provides step-by-step protocols to diagnose and resolve specific experimental issues.

Issue 1: Rapid loss of compound observed in an aqueous buffer.

You've prepared a working solution in your standard assay buffer, but HPLC analysis shows the main peak decreasing significantly faster than expected (e.g., within a few hours at room temperature).

The workflow below provides a systematic approach to identifying the cause.

G Start Start: Rapid Compound Loss Detected Check_pH Step 1: Verify pH of Final Solution Is pH < 5 or > 8? Start->Check_pH Adjust_pH Action: Adjust pH to 6.5-7.5 Use a different buffer if necessary Check_pH->Adjust_pH Yes Check_Temp Step 2: Evaluate Temperature Is experiment run at RT or higher? Check_pH->Check_Temp No Adjust_pH->Check_Temp Lower_Temp Action: Run experiment on ice or at 4°C Check_Temp->Lower_Temp Yes Check_Light Step 3: Assess Light Exposure Is the setup exposed to ambient light? Check_Temp->Check_Light No Lower_Temp->Check_Light Block_Light Action: Wrap container in foil Work under yellow light Check_Light->Block_Light Yes Control_Exp Step 4: Perform Control Experiment Incubate compound in buffer alone Check_Light->Control_Exp No Block_Light->Control_Exp Result Identify Cause: Buffer, Temp, or Light? Control_Exp->Result

Caption: Troubleshooting workflow for rapid compound degradation.

  • Step 1: Causality Behind pH Check: The rates of acid- and base-catalyzed hydrolysis of the lactam are pH-dependent. Moving the pH closer to neutral (6.0-7.5) will almost always slow this degradation pathway.[1]

  • Step 2: Rationale for Temperature Control: Chemical reaction rates, including degradation, typically double for every 10°C increase in temperature. Running the experiment at a lower temperature is a simple way to improve stability.[1]

  • Step 3: Importance of Light Protection: Photodegradation can be a rapid process for susceptible molecules.[4] A simple light-blocking control (wrapping a parallel sample in foil) is a definitive way to diagnose this issue. The ICH Q1B guideline provides standardized conditions for photostability testing.

  • Step 4: The Self-Validating Control: Incubating the compound in the buffer alone, under identical conditions, isolates the instability to the compound-buffer interaction, ruling out complex interactions with other assay components (e.g., enzymes, proteins, reagents).

Issue 2: My analytical results (HPLC) show new, unidentified peaks.

Over the course of your experiment or a short-term stability study, you observe the emergence of new peaks in your chromatogram, which complicates quantification of the parent compound.

This is a classic sign of degradation and requires a "forced degradation" or "stress testing" mindset to resolve. The goal of forced degradation is to intentionally generate degradation products to develop a stability-indicating analytical method.[8][9] An ideal level of degradation for this purpose is between 5-20%.[2][8]

Protocol: Preliminary Forced Degradation Study

This protocol will help you generate and identify the likely degradation products observed in your experiment.

Stress ConditionProtocolRationale & Causality
Acid Hydrolysis Prepare a solution of the compound in 0.1 M HCl. Incubate at 40-60°C for 2, 6, and 24 hours.[2]Simulates degradation in a low pH environment. Primarily targets the lactam bond for hydrolysis.
Base Hydrolysis Prepare a solution of the compound in 0.1 M NaOH. Incubate at 40-60°C for 2, 6, and 24 hours.[2]Simulates degradation in a high pH environment. Also targets the lactam bond, often more effectively than acid.
Oxidation Prepare a solution of the compound with 3% H₂O₂. Incubate at room temperature for 2, 6, and 24 hours.[3]Hydrogen peroxide is a common oxidizing agent used to determine susceptibility to oxidative stress.
Thermal Prepare a solution in a neutral buffer (pH 7). Incubate at 60°C for 24 and 48 hours.[10]Assesses the intrinsic thermal stability and can accelerate slower degradation pathways like decarboxylation.
Photostability Expose a solution in a transparent vial to a calibrated light source providing UV and visible light (ICH Q1B conditions).Directly tests for light-induced degradation, a common issue for quinolone-type structures.[4]

Analytical Workflow:

  • Run HPLC-UV analysis on all stressed samples alongside a T=0 control.

  • Compare the retention times of the new peaks in your experimental samples to those generated under the specific stress conditions. For example, if a peak matches one generated under basic conditions, hydrolysis is the likely cause.

  • Crucially , use HPLC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products.

    • An increase of 18 Da (M+18) strongly suggests hydrolysis .

    • A decrease of 44 Da (M-44) suggests decarboxylation .

  • Once characterized, adjust your HPLC method (e.g., gradient, run time) to ensure baseline separation between the parent peak and all major degradant peaks. This transforms your method into a stability-indicating method .

References

Technical Support Center: Crystallization of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystalline material of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of crystallization and insights from the purification of related quinoline and carboxylic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Crystallization Attempts

Q1: I have my crude this compound, but I'm unsure which solvent to use for crystallization. Where do I start?

A1: The choice of solvent is critical for successful crystallization. For this compound, a systematic approach to solvent screening is recommended due to the lack of extensive published solubility data. The molecule's structure, featuring a carboxylic acid, a lactam, and an aromatic ring, suggests solubility in a range of polar and some less polar solvents.

Recommended Starting Solvents for Screening:

A good starting point is to test solubility in a range of solvents with varying polarities. Based on the crystallization of similar compounds, solvents like toluene and ethyl acetate have shown promise.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Aliquot approximately 10-20 mg of your dry, crude material into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise (e.g., 0.1 mL at a time) from the list below.

  • Observation at Room Temperature: After each addition, stir or sonicate the mixture and observe the solubility. A good crystallization solvent will dissolve the compound poorly or not at all at room temperature.

  • Heating: If the compound is insoluble at room temperature, gently heat the vial with stirring. The ideal solvent will fully dissolve the compound at an elevated temperature.

  • Cooling: Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

Table 1: Suggested Solvents for Initial Screening

SolventPolarity IndexRationale
Toluene2.4Has been used for crystallization of similar heterocyclic acids.
Ethyl Acetate4.4A versatile solvent for a wide range of organic compounds.
Acetone5.1A polar aprotic solvent that can be effective for carboxylic acids.
Ethanol4.3A polar protic solvent, may be too good of a solvent unless used in a mixed system.
Water10.2The carboxylic acid group may impart some water solubility, especially at higher pH.
Acetonitrile5.8A polar aprotic solvent to consider.

Q2: My compound is not dissolving in any of the hot solvents I've tried. What should I do?

A2: If your compound shows poor solubility even in hot solvents, you may need to consider a mixed solvent system or a different crystallization technique.

  • Mixed Solvent Systems: A powerful technique is to use a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent").

    • Procedure: Dissolve your compound in a minimal amount of the hot "good" solvent. Then, slowly add the "anti-solvent" dropwise at the elevated temperature until the solution becomes slightly turbid (cloudy). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Potential Pairs:

      • Ethanol / Water

      • Acetone / Hexane

      • Ethyl Acetate / Hexane

Common Crystallization Problems

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out," or the formation of a liquid phase instead of solid crystals, is a common problem, especially with compounds that have relatively low melting points or when the solution is highly supersaturated.[1][2]

Causality and Solutions:

  • High Supersaturation: The concentration of your compound in the solution may be too high, or the solution is cooling too rapidly.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the supersaturation level. Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Melting Point Below Boiling Point of Solvent: If the melting point of your compound is lower than the boiling point of the solvent, it may melt before it crystallizes.

    • Solution: Choose a solvent with a lower boiling point.

  • Impurities: Significant impurities can depress the melting point of your compound and promote oiling out.

    • Solution: Consider purifying the crude material by another method, such as column chromatography, before attempting crystallization.

Q4: I am not getting any crystals to form, even after cooling the solution in an ice bath. What are the next steps?

A4: If crystals do not form spontaneously, you may need to induce nucleation.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the desired compound from a previous batch, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

  • Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you can gently heat it to evaporate a small amount of the solvent and then attempt to cool it again.

  • Longer Cooling Time: Sometimes, crystallization is a slow process. Loosely cover the flask to prevent solvent evaporation and contamination, and leave it undisturbed for an extended period (overnight or even several days).

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield can be due to several factors.

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.

    • Solution: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If crystals form too early, while the solution is still hot, you may lose product during a hot filtration step (if performed).

    • Solution: Ensure you use a slight excess of hot solvent and keep the filtration apparatus hot during the transfer.

  • Incomplete Crystallization: Cooling for a short period or not to a low enough temperature can leave a substantial amount of product in the solution.

    • Solution: After slow cooling to room temperature, place the crystallization vessel in an ice bath for at least 30 minutes to an hour to maximize crystal formation.

Visualizing the Troubleshooting Process

The following diagram illustrates a general workflow for troubleshooting the crystallization of this compound.

Crystallization_Troubleshooting start Crude 2-oxo-1,2,3,4-tetrahydroquinoline- 3-carboxylic acid solvent_screen Perform Small-Scale Solvent Screen start->solvent_screen dissolves_hot Dissolves in Hot Solvent, Insoluble in Cold? solvent_screen->dissolves_hot proceed_crystallization Proceed with Bulk Crystallization dissolves_hot->proceed_crystallization Yes mixed_solvent Try Mixed Solvent System dissolves_hot->mixed_solvent No yes_dissolves Yes no_dissolves No outcome Observe Outcome proceed_crystallization->outcome mixed_solvent->outcome crystals Good Crystals Formed outcome->crystals oiling_out Compound Oils Out outcome->oiling_out no_crystals No Crystals Form outcome->no_crystals low_yield Low Yield outcome->low_yield success Pure Crystalline Product crystals->success troubleshoot_oiling Reheat, Add More Solvent, Cool Slowly oiling_out->troubleshoot_oiling troubleshoot_no_crystals Induce Nucleation: Scratch, Seed, Concentrate no_crystals->troubleshoot_no_crystals troubleshoot_low_yield Use Less Solvent, Cool Longer/Colder low_yield->troubleshoot_low_yield troubleshoot_oiling->outcome troubleshoot_no_crystals->outcome troubleshoot_low_yield->outcome

Caption: A logical diagram for troubleshooting common crystallization issues.

References

Technical Support Center: Degradation Pathways of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for investigating the degradation pathways of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (OTHC). Our focus is on delivering field-proven insights and explaining the causality behind experimental choices to ensure the integrity of your research.

The structural backbone of this compound consists of a benzene ring fused to a heterocyclic ring containing a nitrogen atom.[1] This molecule possesses a cyclic amide (a lactam) and a carboxylic acid, functional groups that are susceptible to specific degradation pathways.[1] Understanding the stability of this scaffold is crucial for its development in medicinal chemistry, as similar quinoline structures are of significant interest in drug discovery.[2]

Frequently Asked Questions (FAQs)

This section addresses common theoretical questions regarding the stability and degradation of OTHC.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, OTHC is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photodegradation.

  • Hydrolytic Degradation: The cyclic amide (lactam) bond within the tetrahydroquinoline ring is the most probable site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the opening of the heterocyclic ring to form an amino acid derivative.

  • Oxidative Degradation: Oxidation is a common degradation pathway for many pharmaceutical compounds.[3] For OTHC, the benzylic carbon atom (C4) adjacent to the benzene ring and the nitrogen atom are potential sites for oxidative attack by reactive oxygen species. This can lead to the formation of various hydroxylated or further oxidized species.

  • Photodegradation: Quinolone derivatives are known to be sensitive to light, particularly UV radiation and even ambient room light.[4][5] Exposure can lead to the formation of photoproducts through various photochemical reactions, including dimerization or oxidation.[4]

Q2: What are the likely degradation products I should be looking for?

A2: The specific degradation products will depend on the conditions.

  • From Hydrolysis: Under strong acid or base conditions, expect a ring-opened product, specifically 2-(2-aminophenyl)-succinic acid.

  • From Oxidation: Oxidation could yield a hydroxyl group at the C4 position (4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid) or potentially lead to the formation of a quinolone (aromatized) derivative if further oxidation and dehydration occur.

  • From Photodegradation: Photoproducts are often complex and can include dimers or products of photo-oxidation. Their identification typically requires advanced analytical techniques like LC-MS/MS.

Q3: What experimental factors will most influence the degradation rate of OTHC?

A3: The stability of OTHC is significantly influenced by pH, temperature, light exposure, and the presence of oxidizing agents.

  • pH: The rate of hydrolysis of the lactam ring is highly pH-dependent. Extremes of pH (both acidic and basic) are expected to accelerate this process.

  • Light: As with other quinolone structures, direct exposure to sunlight or artificial UV light can rapidly induce photodegradation.[4] Even prolonged exposure to ambient laboratory light can be sufficient to form detectable amounts of photoproducts.[4][5]

  • Temperature: Higher temperatures will generally increase the rate of all chemical degradation reactions, including hydrolysis and oxidation, by providing the necessary activation energy.

  • Oxidizing Agents: The presence of peroxides, dissolved oxygen, or metal ions can catalyze oxidative degradation pathways.

Q4: How can I minimize OTHC degradation during routine handling and storage?

A4: To ensure the stability of your samples and stock solutions, follow these guidelines:

  • Prepare solutions fresh for each experiment whenever possible.[5]

  • Protect from light by storing solutions in amber vials or by wrapping containers in aluminum foil.[5]

  • Store stock solutions in the dark at recommended low temperatures (e.g., 2-8°C or -20°C).[5]

  • Use high-purity, degassed solvents for preparing solutions to minimize dissolved oxygen and prevent oxidative degradation.

Proposed Degradation Pathways of OTHC

Degradation Pathways of this compound Proposed Degradation Pathways of OTHC Parent 2-Oxo-1,2,3,4-tetrahydroquinoline- 3-carboxylic acid (OTHC) Hydrolysis_Product Ring-Opened Product (2-(2-aminophenyl)succinic acid) Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product Oxidized Product (e.g., 4-Hydroxy Derivative) Parent->Oxidation_Product Oxidation (e.g., H₂O₂, O₂) Photo_Product Photodegradation Products (e.g., Dimers, Photo-oxidized species) Parent->Photo_Product Photodegradation (UV/Visible Light)

Caption: Proposed major degradation routes for OTHC.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Problem 1: I'm seeing inconsistent peak areas for my parent compound (OTHC) in replicate HPLC injections.

  • Potential Cause: Degradation of the compound in the autosampler vial. Quinolone derivatives can be susceptible to photodegradation, even from ambient lab lighting, over the course of a long analytical run.[4][5]

  • Causality: The energy from light can promote photochemical reactions, reducing the concentration of the parent compound and leading to lower peak areas in later injections compared to earlier ones.

  • Solution:

    • Use Amber Autosampler Vials: Shield the samples from light. If amber vials are unavailable, wrap standard clear vials in aluminum foil.

    • Minimize Run Time: If possible, shorten the analytical sequence or break it into smaller batches.

    • Cool the Autosampler Tray: If your HPLC system has a refrigerated autosampler, set it to a low temperature (e.g., 4°C) to slow down any potential thermal degradation.

    • Prepare Samples Just Before Analysis: Avoid letting samples sit on the benchtop or in the autosampler for extended periods before injection.

Problem 2: My chromatogram shows several new, unidentified peaks that weren't present in my initial analysis.

  • Potential Cause: Formation of degradation products due to sample handling, solvent conditions, or storage. These are often referred to as "ghost peaks" if they arise from contamination, but in this context, they are likely degradants.[6]

  • Causality: The appearance of new peaks indicates that the parent compound is being converted into other chemical entities. This can be due to oxidation from dissolved air in the mobile phase, hydrolysis due to the pH of the sample matrix, or photodegradation.

  • Solution:

    • Perform a Forced Degradation Study: Intentionally degrade the compound under controlled conditions (acid, base, peroxide, heat, light) as detailed in the protocol below. This will help you tentatively identify if the unknown peaks correspond to specific types of degradants.

    • Use High-Purity Solvents: Ensure your mobile phase components are HPLC-grade or higher to prevent contamination.[6]

    • Degas Mobile Phase: Thoroughly degas your mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved oxygen, a key agent in oxidative degradation.[6][7]

    • Analyze by LC-MS: To definitively identify the unknown peaks, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the new compounds.

Problem 3: I am experiencing poor recovery of OTHC after solid-phase extraction (SPE).

  • Potential Cause: The compound or its degradation products may be irreversibly binding to the SPE sorbent, or the elution solvent may be inappropriate.

  • Causality: The functional groups on OTHC (carboxylic acid, amide) can interact strongly with different SPE phases. If the elution solvent is not strong enough to disrupt these interactions, the compound will be retained on the cartridge.

  • Solution:

    • Optimize Elution Solvent: If using a reversed-phase (e.g., C18) cartridge, ensure your elution solvent is sufficiently nonpolar (e.g., methanol or acetonitrile). Adding a small amount of acid (e.g., formic acid) or base (e.g., ammonia) to the elution solvent can help disrupt ionic interactions and improve recovery of the carboxylic acid.

    • Test Different Sorbents: Experiment with different SPE chemistries. A mixed-mode sorbent (combining reversed-phase and ion-exchange properties) might provide better retention and elution characteristics.

    • Check for Degradation on Cartridge: Some SPE sorbents can have active sites that may catalyze degradation. Elute the cartridge immediately after loading the sample to minimize contact time.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation (Stress Testing) of OTHC

Objective: To intentionally degrade OTHC under various stress conditions to identify potential degradation products and understand its stability profile.

Materials:

  • OTHC reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, heating block or water bath, UV lamp (e.g., 254/365 nm)

  • Class A volumetric flasks, amber vials

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of OTHC at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a labeled vial. Prepare a control sample by diluting 1 mL of stock with 9 mL of the initial solvent.

  • Incubate Samples: Expose the samples to the conditions outlined in the table below. The specified times are starting points and should be adjusted to achieve approximately 5-20% degradation of the parent compound.

  • Neutralization & Dilution: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively. Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).

  • Analysis: Analyze all samples, including the control, by HPLC-UV or HPLC-MS.

Table 1: Forced Degradation Conditions
Stress ConditionStressorTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C2 - 24 hours
Base Hydrolysis 0.1 M NaOH60 °C1 - 8 hours
Oxidation 3% H₂O₂Room Temp2 - 24 hours
Thermal HPLC-grade Water80 °C24 - 72 hours
Photolytic HPLC-grade WaterRoom TempExpose to UV light
Protocol 2: HPLC-UV Method for Monitoring OTHC and its Degradants

Objective: To separate and quantify OTHC from its potential degradation products. This method serves as a starting point and may require optimization.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan for the absorbance maximum of OTHC (e.g., using a DAD/PDA detector), likely in the 220-280 nm range. Monitor at the λ-max.

General Experimental Workflow

Caption: General workflow for studying OTHC degradation.

References

Technical Support Center: Purification of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Introduction: The Challenge of Purity

This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, often based on variations of the Conrad-Limpach reaction, can yield a range of impurities that complicate downstream applications. Achieving high purity is paramount for accurate biological screening, reliable analytical data, and adherence to regulatory standards in drug development. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

Based on the widely used Conrad-Limpach synthesis and related methods, the primary impurities typically include:

  • Unreacted Starting Materials: Such as the aniline and β-ketoester precursors.

  • Isomeric Byproducts: The formation of the thermodynamically favored 4-quinolone isomer can occur under certain reaction conditions.[1][2]

  • Polymeric Materials: Strong acid catalysis and high temperatures can lead to the formation of tar-like polymers.[1]

  • Hydrolysis Products: If water is present during the reaction or work-up, hydrolysis of ester intermediates can occur.

Q2: My crude product is a sticky oil or gum instead of a solid. What should I do?

This is a common issue often caused by the presence of residual solvent or a high concentration of impurities that depress the melting point.

  • Initial Step: Try co-evaporation with a solvent in which your product is insoluble but the impurities are soluble (e.g., diethyl ether or hexanes). This can sometimes remove residual solvents and induce solidification.

  • Solvent Trituration: Vigorously stir the oil with a non-polar solvent. This may selectively dissolve impurities, leaving your product as a solid.

  • Re-evaluation of Work-up: Ensure that the pH adjustment during the work-up is optimal for the precipitation of your carboxylic acid product.

Q3: I've performed a recrystallization, but the purity hasn't significantly improved. What are my next steps?

This suggests that the chosen solvent system is not effective at differentiating between your product and the persistent impurities.

  • Solvent System Re-evaluation: Consult the Recrystallization Solvent Selection table below and consider a different single solvent or a binary solvent system.

  • Charcoal Treatment: If your product is colored, activated charcoal can be used to remove colored impurities. However, be aware that charcoal can also adsorb your product, leading to yield loss.

  • Chromatography: If recrystallization fails, column chromatography may be necessary. A silica gel column with a suitable solvent gradient (e.g., ethyl acetate/hexanes with a small amount of acetic acid) is a good starting point.

Troubleshooting Guide: Common Purification Issues

Problem Potential Cause Recommended Solution
Oily Product After Isolation Residual solvent; High impurity load.Triturate with a non-polar solvent (e.g., hexanes, diethyl ether). If the product is still oily, consider purification by column chromatography.
Poor Crystal Formation Solution is too concentrated; Cooling is too rapid.Add a small amount of additional hot solvent to the solution and allow it to cool more slowly. Seeding with a pure crystal can also initiate crystallization.
Low Recovery After Recrystallization Too much solvent used; Product is significantly soluble in the cold solvent.Reduce the volume of solvent used for recrystallization. After filtration, cool the mother liquor further to see if more product crystallizes.
Persistent Impurity Peak in HPLC Co-crystallization of the impurity with the product.Attempt recrystallization from a different solvent system with different polarity. If this fails, column chromatography is the recommended next step.
Product Degradation During Purification Exposure to high temperatures for extended periods; Incompatible solvent.Minimize the time the product is heated during recrystallization. Ensure the chosen solvent is inert to the product.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of the target compound. The optimal solvent will need to be determined empirically.

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.
  • Add a few drops of a candidate solvent to each tube and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
  • Heat the test tubes. A suitable solvent will dissolve the compound when hot.
  • Allow the solutions to cool. The best solvent will result in the formation of well-defined crystals.

Recrystallization Solvent Selection Table

Solvent Polarity Boiling Point (°C) Notes
WaterHigh100May be suitable for highly polar impurities.
EthanolHigh78A common choice for many organic compounds.
MethanolHigh65Similar to ethanol but with a lower boiling point.
Ethyl AcetateMedium77Good for compounds of intermediate polarity.
AcetoneMedium56A versatile solvent, but its low boiling point can lead to rapid evaporation.
TolueneLow111Useful for less polar compounds.
Hexanes/HeptaneLow69/98Often used as the anti-solvent in a binary system.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves.
  • If the solution is colored, and you suspect colored impurities, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
  • If charcoal was used, perform a hot filtration to remove it.
  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
  • Dry the crystals under vacuum.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method to assess the purity of your product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude Product is_solid Is the product a solid? start->is_solid triturate Triturate with non-polar solvent is_solid->triturate No (Oily) recrystallize Recrystallization is_solid->recrystallize Yes triturate->is_solid reassess_workup Re-evaluate work-up procedure triturate->reassess_workup hplc_analysis HPLC Purity Analysis recrystallize->hplc_analysis is_pure Is purity >98%? hplc_analysis->is_pure pure_product Pure Product (>98%) column_chromatography Column Chromatography column_chromatography->hplc_analysis is_pure->pure_product Yes is_pure->column_chromatography No

Caption: Decision workflow for purification.

Troubleshooting Crystallization: A Deeper Dive

The following diagram illustrates a more detailed troubleshooting guide for the recrystallization process.

CrystallizationTroubleshooting cluster_oiling Oiling Out cluster_no_crystals No Crystal Formation start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Product oils out? crystals_form->oiling_out No collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes no_crystals No crystals form oiling_out->no_crystals No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes scratch Scratch flask no_crystals->scratch reheat_add_solvent->cool change_solvent Change solvent system reheat_add_solvent->change_solvent seed Add seed crystal scratch->seed concentrate Concentrate solution seed->concentrate concentrate->cool

Caption: Troubleshooting crystallization issues.

References

Technical Support Center: Scale-Up Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

This guide is designed for researchers, process chemists, and drug development professionals encountering challenges when transitioning the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid from laboratory scale to larger, multi-gram or kilogram-scale production. We will address common pitfalls with scientifically-grounded explanations and provide actionable troubleshooting protocols.

Section 1: Troubleshooting Guide

This section addresses specific, problem-oriented questions that frequently arise during process scale-up.

Question 1: Why has my yield dropped significantly after increasing the batch size from 10g to 100g?

Answer: A drop in yield upon scale-up is a classic process chemistry problem, often rooted in fundamental physical and chemical principles that are less apparent at the bench scale. The primary culprits are typically related to heat and mass transfer.

  • Causality - The Surface-Area-to-Volume Ratio: As you increase the volume of a reactor, its surface area does not increase proportionally. This significantly impairs heat dissipation. Many classical quinoline syntheses, such as the Conrad-Limpach or related cyclizations, are exothermic or require high temperatures to proceed.[1][2] On a small scale, the flask efficiently dissipates heat to the surroundings. On a larger scale, the core of the reaction mixture can become significantly hotter than the temperature probe reading at the reactor wall. This can lead to:

    • Thermal Decomposition: The desired product or key intermediates may decompose at elevated temperatures.

    • Increased Side Reactions: Competing reaction pathways with higher activation energies become more prominent, consuming starting materials and forming impurities.[1]

  • Causality - Inefficient Mixing: Achieving homogenous mixing in a 250 mL round-bottom flask is straightforward. In a 5 L reactor, it is a significant engineering challenge. Inadequate agitation can create localized "hot spots" or areas of high reagent concentration, leading to runaway side reactions and non-uniform product formation.

Troubleshooting Protocol:

  • Controlled Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition via a syringe pump or addition funnel. This allows the reaction's exotherm to be managed effectively.

  • Monitor Internal Temperature: Ensure your temperature probe is positioned to measure the internal temperature of the reaction mass, not just the jacket temperature. This gives a true reading of the reaction conditions.

  • Optimize Agitation: Document the stirrer type (e.g., overhead mechanical stirrer with a specific impeller) and RPM. Ensure the agitation is sufficient to create a vortex, indicating good surface movement and bulk mixing.

  • Perform a Reaction Calorimetry Study (Optional but Recommended): For critical processes, a reaction calorimeter (e.g., RC1) can precisely measure the heat flow of the reaction, identifying the onset of exotherms and helping to design a safe and efficient thermal control strategy for the scaled-up batch.

Question 2: My scaled-up batch has produced a significant amount of a new, unidentified impurity. How can I identify and prevent it?

Answer: The emergence of new impurities at scale is often linked to the extended reaction times or higher temperatures discussed previously. In the synthesis of quinoline derivatives, common side reactions include decarboxylation, incomplete cyclization, or the formation of positional isomers.[1]

  • Causality - Reaction Kinetics: A reaction that is complete in 2 hours at 100°C in a 100 mL flask may take significantly longer to reach the same temperature and completion in a 10 L vessel due to slower heat transfer. This prolonged exposure to heat can allow slower-forming side products to accumulate.

Troubleshooting Protocol & Identification Workflow:

  • Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using LC-MS for molecular weight and NMR for structural elucidation.

  • Hypothesize the Formation Pathway:

    • Is the MW lower than the product? Consider decarboxylation, a common side reaction for β-keto acids or their precursors. Mitigation: Perform the final hydrolysis and acidification steps at lower temperatures (0-5°C).

    • Is it an isomer? In syntheses like the Friedländer or Combes, unsymmetrical starting materials can lead to different cyclization products.[3] The regioselectivity can be temperature-dependent. Mitigation: Re-evaluate reaction conditions to favor the desired isomer.

    • Is it related to starting materials? This could indicate an incomplete reaction. Mitigation: Increase the reaction time or temperature cautiously, or consider a more active catalyst.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing common scale-up issues.

Troubleshooting_Workflow start Scale-Up Problem Observed low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue workup_problem Work-up/Isolation Problem start->workup_problem check_purity Analyze Crude Purity (HPLC) low_yield->check_purity id_impurity Identify Impurity (LC-MS, NMR) purity_issue->id_impurity crystallization Poor Crystallization? workup_problem->crystallization high_purity High Purity, Low Mass check_purity->high_purity >95% low_purity Low Purity check_purity->low_purity <95% sol_transfer_loss Solution: - Optimize transfers - Check solubility in  work-up solvents high_purity->sol_transfer_loss low_purity->id_impurity decarbox Decarboxylation? id_impurity->decarbox isomer Isomer? decarbox->isomer No sol_temp Solution: - Lower work-up temp - Tighter temp control decarbox->sol_temp Yes sol_regio Solution: - Re-evaluate cyclization  conditions (temp, catalyst) isomer->sol_regio Yes filtration Slow Filtration? crystallization->filtration No sol_solvent Solution: - Screen anti-solvents - Control cooling rate - Seed crystals crystallization->sol_solvent Yes sol_filter Solution: - Change filter medium - Control particle size  via crystallization filtration->sol_filter Yes

Caption: Troubleshooting workflow for scale-up synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) I should monitor for this synthesis?

A1: Critical Process Parameters are key variables that must be controlled to ensure the process consistently produces a product of the desired quality. For this synthesis, the primary CPPs are:

  • Temperature: As discussed, this is crucial for controlling side reactions.

  • Reagent Stoichiometry and Addition Rate: Prevents localized concentration issues and manages exotherms.

  • Reaction Time: Ensures complete conversion without promoting impurity formation.

  • Agitation Speed: Critical for maintaining a homogenous reaction mixture.

  • pH during Work-up: The carboxylic acid product's solubility is highly pH-dependent. Precise pH control is essential for maximizing recovery during precipitation and isolation.

Q2: What are the most important safety considerations for scaling up this synthesis?

A2: Safety must be the top priority.

  • Thermal Hazard Assessment: The potential for a runaway reaction (exotherm) must be evaluated. Classical quinoline syntheses like the Skraup reaction are notoriously vigorous and require careful moderation.[1] While your specific synthesis may be different, any strong acid-catalyzed cyclization at high temperatures warrants caution.

  • Pressure Management: If the reaction generates gaseous byproducts, the reactor must be properly vented to avoid over-pressurization.

  • Reagent Handling: Large quantities of corrosive acids (e.g., sulfuric acid, polyphosphoric acid) or flammable solvents require appropriate personal protective equipment (PPE), engineering controls (fume hoods, ventilated enclosures), and grounding to prevent static discharge.

  • Material Safety Data Sheets (MSDS/SDS): Always review the SDS for all reactants, solvents, and the final product before starting any scale-up work.

Q3: Are there "greener" or more modern synthetic routes that are better suited for large-scale production?

A3: Yes. Many classical named reactions for quinolines involve harsh conditions and produce significant waste.[4] Modern organic synthesis has focused on developing more efficient and environmentally benign methods. For large-scale work, consider exploring:

  • Catalytic Methods: Transition-metal-catalyzed reactions often proceed under milder conditions with higher selectivity, reducing the need for high temperatures and strong acids.[5]

  • Domino Reactions: These multi-step sequences occur in a single pot, reducing solvent use, work-up steps, and waste generation, which is highly advantageous for scale-up.[6]

  • Alternative Solvents: Replacing hazardous solvents like dichloroethane with greener alternatives like 2-MeTHF or cyclopentyl methyl ether (CPME) can improve the process's environmental and safety profile.

Section 3: Protocols & Data

Illustrative Lab-Scale Protocol (Based on Conrad-Limpach-Knorr Synthesis Principles)

This is a representative protocol. Your specific substrate may require optimization.

  • Step 1: Condensation: In a 250 mL 3-neck round-bottom flask equipped with an overhead stirrer, condenser, and temperature probe, combine aniline (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to 140-150°C and stir for 4 hours, collecting the ethanol byproduct in a Dean-Stark trap.

  • Monitor the reaction by TLC or HPLC until the aniline is consumed.

  • Step 2: Cyclization: Cool the reaction mixture to 90°C. Carefully add the mixture portion-wise to a separate flask containing pre-heated (250°C) Dowtherm A or diphenyl ether (10 volumes). Caution: This step is highly endothermic initially, followed by a controlled cyclization.

  • Maintain the temperature at 250°C for 30 minutes.

  • Cool the mixture to room temperature. The intermediate ethyl ester will precipitate. Filter the solid and wash with hexane.

  • Step 3: Hydrolysis: Suspend the crude ester in ethanol (5 volumes) and add a 2M aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the mixture to reflux (approx. 80°C) for 2 hours until a clear solution is formed.

  • Cool the mixture to 0-5°C in an ice bath. Slowly acidify with 3M hydrochloric acid to pH 2-3.

  • The final product, this compound, will precipitate as a white solid.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Table 1: Comparison of Lab vs. Pilot Scale Parameters
ParameterLab Scale (10g Product)Pilot Scale (100g Product)Rationale for Change
Reactor Volume 250 mL Flask5 L Jacketed ReactorAccommodate larger volumes and provide thermal control.
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity in a larger volume.
Cyclization Temp. 250°C (Heating Mantle)250°C (Hot Oil/Jacket)Precise temperature control is critical.
Acidification Manual PouringSlow addition via pumpControl exotherm and ensure uniform pH for precipitation.
Addition Time (Acid) ~2 minutes~30 minutesPrevents temperature spikes and large crystal formation.
Filtration Büchner FunnelNutsche Filter/DryerEfficiently handles larger solid quantities.

Section 4: Process Flow Diagram

This diagram outlines the key unit operations for a scaled-up synthesis campaign.

ScaleUp_Process_Flow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Isolation reagent_charge Charge Reactor: Aniline, Diethyl Malonate, Catalyst heat_react Heat to 140°C Distill Ethanol reagent_charge->heat_react transfer Transfer to Hot Solvent (250°C) heat_react->transfer cyclize Hold at 250°C transfer->cyclize cool_precip Cool & Precipitate cyclize->cool_precip hydrolysis Hydrolyze Ester (NaOH, EtOH) cool_precip->hydrolysis acidify Cool & Acidify (HCl) to pH 2-3 hydrolysis->acidify filter_wash Filter & Wash Solid acidify->filter_wash dry Dry Product filter_wash->dry final_product final_product dry->final_product Final Product

Caption: Process flow diagram for scaled-up synthesis.

References

Technical Support Center: Resolving Enantiomers of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chiral resolution of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful separation of this compound's enantiomers. As the biological activities of enantiomers can differ significantly, achieving high enantiomeric purity is often a critical step in pharmaceutical research and development.

This center will focus on the two most common and effective methods for resolving carboxylic acids: Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC) .

Section 1: Diastereomeric Salt Resolution

Classical resolution via the formation of diastereomeric salts is a widely used and scalable method for separating enantiomers.[1] The principle lies in the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

Troubleshooting Guide: Diastereomeric Salt Resolution

Q1: I'm not observing any crystal formation after adding the resolving agent. What are the likely causes and what should I do?

A1: A lack of crystallization is a common issue and can stem from several factors. Here is a systematic approach to troubleshoot this problem:

  • Solvent System is Not Optimal: The chosen solvent may be too good at solvating both diastereomeric salts, preventing either from precipitating.

    • Solution: Screen a variety of solvents with different polarities. Good starting points include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or anti-solvents like hexanes. The ideal solvent will have a significant solubility difference between the two diastereomeric salts.[3]

  • Supersaturation Not Reached: The concentration of the salts in the solution may be below the saturation point.

    • Solution: Try to concentrate the solution by slow evaporation of the solvent. Alternatively, you can cool the solution slowly, as solubility typically decreases with temperature.

  • Incorrect Stoichiometry: An incorrect molar ratio of the racemic acid to the resolving agent can inhibit crystallization.

    • Solution: While a 1:1 molar ratio is a common starting point, it's worth investigating ratios from 0.5 to 1.2 equivalents of the resolving agent.

Q2: Crystals have formed, but my yield of the desired diastereomeric salt is very low. How can I improve it?

A2: Low yields are often a result of suboptimal crystallization conditions. Consider the following points:

  • Suboptimal Temperature Profile: Rapid cooling can lead to the co-precipitation of both diastereomers and trap impurities.

    • Solution: Implement a controlled and slow cooling profile. Allowing the solution to cool to room temperature slowly, followed by a period at a lower temperature (e.g., 4°C), can significantly improve the yield of the less soluble salt.[3]

  • The Desired Diastereomer is the More Soluble One: It's possible that the diastereomeric salt of the undesired enantiomer is the one precipitating.

    • Solution: In this case, you can collect the mother liquor (the remaining solution), which is now enriched in the desired diastereomer. After removing the solvent, you can attempt crystallization with a different resolving agent that may invert the solubilities.[3]

  • Seeding: Spontaneous nucleation can be inefficient.

    • Solution: If you have a small amount of the pure desired diastereomeric salt, add a tiny crystal (a seed) to the supersaturated solution to induce crystallization of that specific salt.

Q3: I've isolated the crystals, but the enantiomeric excess (e.e.) is low. What's going wrong?

A3: Low enantiomeric excess indicates that the crystals are not composed of a single diastereomer. Here’s how to address this:

  • Co-crystallization: The crystallization conditions may not be selective enough, leading to the precipitation of both diastereomers.

    • Solution: Recrystallization is the most common method to improve purity. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly. This process can be repeated until the desired enantiomeric excess is achieved.

  • Racemization: Although less common for this specific molecule under typical resolution conditions, ensure that the pH and temperature are not extreme, which could potentially cause racemization at the chiral center.

    • Solution: Perform the resolution at the lowest effective temperature and under neutral or slightly acidic/basic conditions as appropriate for the salt formation.

FAQs: Diastereomeric Salt Resolution

Q1: How do I choose the right chiral resolving agent for this compound?

A1: The selection of a resolving agent is crucial and often empirical. For a carboxylic acid, you need a chiral base. Commonly successful and commercially available options include:

  • (R)-(+)-α-Phenylethylamine and (S)-(-)-α-Phenylethylamine

  • Cinchona alkaloids like Quinine and Quinidine

  • Brucine and Strychnine (Note: these are highly toxic and should be handled with extreme care)

  • (1R,2S)-(-)-Ephedrine

It is highly recommended to perform a small-scale screen with several different resolving agents to find the one that forms a crystalline salt with a significant difference in solubility for the two diastereomers.[4][5]

Q2: What is the general procedure for screening resolving agents?

A2: A small-scale screening can be efficiently performed as follows:

  • Dissolve a small, known amount of your racemic acid in separate vials containing different trial solvents.

  • Add a stoichiometric amount (e.g., 0.5-1.0 equivalent) of different chiral resolving agents to each set of vials.

  • Allow the vials to stand at room temperature or in a refrigerator for 24-48 hours.

  • Visually inspect for crystal formation.

  • Isolate any crystals and the corresponding mother liquor.

  • Liberate the acid from both the crystals and the mother liquor by treatment with a strong acid (e.g., HCl) and extraction.

  • Analyze the enantiomeric excess of both samples by chiral HPLC to determine which resolving agent provides the best separation.[3]

Experimental Protocol: Diastereomeric Salt Resolution (Starting Point)

This protocol is a general starting point and will likely require optimization.

  • Salt Formation: In a round-bottom flask, dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or a mixture). Heat gently to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve the chosen chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine, 0.5-1.0 eq.) in the same solvent.

  • Crystallization: Add the resolving agent solution to the acid solution. If no precipitate forms immediately, allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in water and add a strong acid (e.g., 1M HCl) until the pH is acidic. Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the organic extract, evaporate the solvent, and determine the enantiomeric excess of the product using chiral HPLC.

Visualization: Diastereomeric Salt Resolution Workflow

G cluster_prep Preparation cluster_resolution Resolution Process cluster_analysis Analysis & Recovery racemate Racemic Acid dissolve Dissolve in Solvent racemate->dissolve resolving_agent Chiral Resolving Agent resolving_agent->dissolve mix Mix & Form Salts dissolve->mix crystallize Crystallize mix->crystallize filtrate Filter crystallize->filtrate crystals Crystals (Enriched Diastereomer) filtrate->crystals mother_liquor Mother Liquor (Enriched Diastereomer) filtrate->mother_liquor liberate_xtal Liberate Acid from Crystals crystals->liberate_xtal liberate_ml Liberate Acid from Mother Liquor mother_liquor->liberate_ml ee_analysis Analyze e.e. (Chiral HPLC) liberate_xtal->ee_analysis liberate_ml->ee_analysis enantiomer_1 Enantiomer 1 ee_analysis->enantiomer_1 enantiomer_2 Enantiomer 2 ee_analysis->enantiomer_2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6]

Troubleshooting Guide: Chiral HPLC

Q1: My enantiomer peaks are not separating at all (co-elution). What should I do?

A1: Co-elution means the chiral stationary phase is not providing enantioselective recognition under the current conditions.

  • Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your molecule.

    • Solution: Screen different types of CSPs. For acidic compounds like yours, polysaccharide-based (e.g., cellulose or amylose derivatives) and anion-exchange CSPs (like CHIRALPAK QN-AX or QD-AX) are often effective.[7][8]

  • Inappropriate Mobile Phase: The mobile phase composition is critical for resolution.

    • Solution: Systematically vary the mobile phase. In normal phase (e.g., hexane/alcohol), adjust the ratio of the alcohol modifier. In reversed-phase, vary the organic modifier (acetonitrile or methanol) and the pH of the aqueous component.

Q2: I see some peak splitting or a shoulder, but the resolution is poor. How can I improve it?

A2: Poor resolution indicates that the separation is occurring but is not optimal.

  • Mobile Phase Composition: Fine-tuning the mobile phase can significantly enhance resolution.

    • Solution: Make small, incremental changes to the solvent ratio. For acidic analytes, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[9]

  • Flow Rate is Too High: A high flow rate reduces the time for interaction with the CSP.

    • Solution: Decrease the flow rate. Lower flow rates generally lead to better resolution, albeit with longer run times.

  • Temperature is Not Optimal: Temperature can have a complex effect on chiral separations.

    • Solution: If your system has a column thermostat, experiment with different temperatures (e.g., from 10°C to 40°C). Lower temperatures often improve resolution.[10]

Q3: The peak shape is poor (tailing or fronting). What is the cause?

A3: Poor peak shape can be due to several factors.

  • Secondary Interactions: Your acidic molecule might be interacting with residual silanol groups on the silica support of the CSP.

    • Solution: Add an acidic modifier to the mobile phase (as mentioned above) to suppress these interactions.

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: An old or contaminated column can lead to poor peak shapes.

    • Solution: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

FAQs: Chiral HPLC

Q1: What are the best types of chiral stationary phases (CSPs) for this compound?

A1: Based on the structure (a cyclic amino acid derivative with a carboxylic acid group), the following CSPs are excellent starting points for screening:

CSP TypeCommon PhasesSeparation ModeRationale
Polysaccharide-based CHIRALPAK AD, AS; CHIRALCEL OD, OJNormal, Reversed, Polar OrganicBroad applicability, separates a wide range of chiral compounds through a combination of interactions.[8]
Anion-exchange CHIRALPAK QN-AX, QD-AXReversed, Polar OrganicSpecifically designed for acidic compounds, based on ion-exchange interactions.[7]
Pirkle-type Whelk-O 1Normal, ReversedEffective for compounds with π-systems and hydrogen bonding groups.[11]

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: Both modes can be effective, and it is often best to screen both.

  • Normal Phase (e.g., Hexane/Ethanol or Isopropanol): Often provides better selectivity for chiral separations. However, the solubility of your sample in these non-polar solvents might be a limitation.

  • Reversed Phase (e.g., Acetonitrile/Water or Methanol/Water): Generally better for polar compounds and is compatible with mass spectrometry (LC-MS) analysis. The use of buffers and pH control is crucial in this mode.

Experimental Protocol: Chiral HPLC Method Development (Starting Point)
  • Column Screening:

    • Select a few representative columns from the table above (e.g., a cellulose-based, an amylose-based, and an anion-exchange column).

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of Hexane/Isopropanol (90:10 v/v).

    • If no separation is observed, try different ratios (e.g., 80:20, 70:30).

    • Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase to improve peak shape.

  • Mobile Phase Screening (Reversed Phase):

    • Start with a mobile phase of Acetonitrile/Water with 0.1% Formic Acid (50:50 v/v).

    • Vary the ratio of acetonitrile to water.

    • Try methanol as the organic modifier instead of acetonitrile.

  • Optimization:

    • Once partial separation is achieved, optimize the resolution by adjusting the flow rate (e.g., start at 1.0 mL/min and decrease to 0.5 mL/min) and temperature (e.g., test at 25°C and then at 15°C).

Visualization: Chiral HPLC Method Development Workflow

G cluster_screening Initial Screening cluster_optimization Optimization cluster_result Result start Racemic Sample screen_csp Screen CSPs (Polysaccharide, Anion-Exchange) start->screen_csp screen_mode Screen Mobile Phase Modes (NP, RP) screen_csp->screen_mode co_elution Co-elution? screen_mode->co_elution co_elution->screen_csp Yes poor_res Poor Resolution? co_elution->poor_res No adjust_mp Adjust Mobile Phase Ratio / Additives poor_res->adjust_mp Yes good_sep Good Separation poor_res->good_sep No adjust_mp->poor_res adjust_flow Adjust Flow Rate adjust_mp->adjust_flow adjust_temp Adjust Temperature adjust_flow->adjust_temp adjust_temp->poor_res

Caption: A systematic workflow for chiral HPLC method development.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating a Core Heterocyclic Scaffold

The 2-oxo-1,2,3,4-tetrahydroquinoline framework, also known as 3,4-dihydrocarbostyril, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a carboxylic acid moiety at the 3-position introduces a critical functional handle for further derivatization and a key pharmacophoric element. Complete and unambiguous structural characterization is paramount for drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.

Part 1: The Self-Validating Experimental Protocol

To ensure reproducibility and accuracy, a self-validating experimental workflow is essential. The choice of solvent is the most critical parameter for this class of compound due to the presence of two exchangeable protons: the amide N-H and the carboxylic acid O-H.

Causality of Solvent Choice: While deuterated chloroform (CDCl₃) is a common NMR solvent, it is often a poor choice for molecules with labile protons, as their signals can be broad or even unobservable. Deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice here. Its ability to form strong hydrogen bonds with the N-H and O-H protons slows down their rate of chemical exchange, resulting in sharper, more easily identifiable signals in the ¹H NMR spectrum.[1] The carboxylic acid proton, in particular, often appears as a distinct, albeit broad, singlet far downfield (δ > 10 ppm) in DMSO-d₆.[2]

Recommended NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) prep1 Weigh 10-15 mg of 2-oxo-1,2,3,4-tetrahydroquinoline- 3-carboxylic acid prep2 Dissolve in 0.6 mL of DMSO-d6 (99.9% D) prep1->prep2 prep3 Add 1 drop of TMS (internal standard, δ 0.00) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and shim the probe prep4->acq1 acq2 Acquire ¹H NMR Spectrum (16 scans, 30° pulse) acq1->acq2 acq3 Acquire ¹³C{¹H} NMR Spectrum (1024 scans, broadband decoupled) acq2->acq3 acq4 Acquire 2D COSY Spectrum (proton-proton correlation) acq3->acq4 acq5 Acquire 2D HSQC Spectrum (direct proton-carbon correlation) acq4->acq5

Caption: Recommended workflow for NMR sample preparation and data acquisition.

Part 2: Spectral Analysis and Data Interpretation

The following analysis is based on predictive principles derived from known chemical shift theory and data from analogous structures. The numbering scheme used for assignment is presented below.

G mol

Caption: Numbering scheme for 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Proton (Position)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
NH (1)10.0 - 10.5br s-Amide proton, deshielded by the adjacent carbonyl and aromatic ring. Expected to be a broad singlet in DMSO-d₆.
H -33.6 - 3.8ddJ3,4a ≈ 8-10 Hz, J3,4b ≈ 5-7 HzMethine proton alpha to a carbonyl and a methylene group. Deshielded by the carboxyl and carbonyl groups.
H -4a, H -4b2.9 - 3.2m-Diastereotopic methylene protons. Complex multiplet due to geminal coupling and vicinal coupling to H-3.
H -57.2 - 7.3dJ5,6 ≈ 7.5 HzAromatic proton ortho to the amide nitrogen.
H -66.9 - 7.0tJ6,5 ≈ J6,7 ≈ 7.5 HzAromatic proton meta to the amide nitrogen.
H -77.1 - 7.2tJ7,6 ≈ J7,8 ≈ 7.5 HzAromatic proton para to the amide nitrogen.
H -86.8 - 6.9dJ8,7 ≈ 7.5 HzAromatic proton ortho to the fused ring junction, typically the most shielded of the aromatic protons.
COOH 12.5 - 13.5br s-Carboxylic acid proton, highly deshielded and broad due to hydrogen bonding and exchange.[2]
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Carbon (Position)Predicted δ (ppm)Rationale & Notes
C =O (2)168 - 172Lactam carbonyl carbon, characteristic chemical shift.
C -345 - 50Aliphatic methine carbon, influenced by adjacent C=O and COOH groups.
C -428 - 32Aliphatic methylene carbon.
C -4a127 - 130Quaternary aromatic carbon at the ring junction.
C -5128 - 131Aromatic CH carbon.
C -6122 - 124Aromatic CH carbon.
C -7127 - 129Aromatic CH carbon.
C -8115 - 117Aromatic CH carbon, shielded by the electron-donating effect of the amide nitrogen.
C -8a137 - 140Quaternary aromatic carbon bearing the amide nitrogen.
C OOH172 - 175Carboxylic acid carbonyl carbon.

Part 3: A Comparative Analysis with Structural Analogs

To ground our predictions and understand the spectral contributions of different functional groups, we compare our target molecule with known, related compounds.

G cluster_comparators Comparator Molecules Target Target Molecule 2-Oxo-1,2,3,4-tetrahydroquinoline- 3-carboxylic acid Comp1 Unsaturated Analog 2-Oxo-1,2-dihydroquinoline- 3-carboxylic acid Target->Comp1 Key Difference: Saturation of C3-C4 bond Comp2 Parent Scaffold 1,2,3,4-Tetrahydroquinoline Target->Comp2 Key Differences: Addition of 2-Oxo and 3-Carboxy groups Comp3 Ester Derivative Ethyl 2-Oxo-1,2,3,4-tetrahydroquinoline- 3-carboxylate Target->Comp3 Key Difference: Carboxylic Acid vs. Ethyl Ester

Caption: Structural relationships between the target molecule and its comparators.

Comparative NMR Data Table
FeatureTarget (Predicted)Comparator 1: Unsaturated Analog[3]Comparator 2: Parent Scaffold[4]
¹H: H-3 δ ~3.7 (dd)δ ~8.5 (s)δ ~3.2 (m)
¹H: H-4 δ ~3.0 (m)N/A (Olefinic C)δ ~1.9 (m)
¹³C: C-3 δ ~47δ ~120 (Olefinic CH)δ ~47
¹³C: C-4 δ ~30δ ~145 (Olefinic C-H)δ ~27
¹H: NH δ ~10.2δ ~12.2δ ~3.8

Analysis of Spectral Differences:

  • Effect of C3-C4 Saturation (Target vs. Comparator 1): The most dramatic difference is observed at positions 3 and 4. In the unsaturated analog (2-oxo-1,2-dihydroquinoline-3-carboxylic acid), the H-4 proton is olefinic and highly deshielded, appearing as a sharp singlet around δ 8.5 ppm.[3] Upon saturation to form our target compound, this position becomes an aliphatic methylene group (CH₂), and its protons are expected to shift significantly upfield into the δ 2.9-3.2 ppm region. Concurrently, the C4 carbon signal would move from the aromatic/olefinic region (δ ~145 ppm) to the aliphatic region (δ ~30 ppm). The H-3 signal also shifts from an sp² environment to an sp³ environment, moving significantly upfield.

  • Effect of Carbonyl and Carboxyl Groups (Target vs. Comparator 2): Comparing the target to the parent 1,2,3,4-tetrahydroquinoline scaffold highlights the strong deshielding effect of the 2-oxo (carbonyl) and 3-carboxy groups.[4] The H-4 methylene protons in the parent scaffold appear around δ 1.9 ppm. In our target, the adjacent C-3 bearing a carboxyl group and the C-2 carbonyl group cause a significant downfield shift of these H-4 protons to ~δ 3.0 ppm. Similarly, the amide N-H proton in the target (~δ 10.2 ppm) is substantially deshielded compared to the amine N-H in the parent scaffold (~δ 3.8 ppm).

  • Carboxylic Acid vs. Ester (Target vs. Putative Ester): If the target molecule were converted to its ethyl ester, two key changes would occur. The highly deshielded, broad singlet for the COOH proton (δ 12.5-13.5 ppm) would disappear entirely. In its place, signals for the ethyl group would appear: a quartet around δ 4.1-4.3 ppm (-OCH₂CH₃) and a triplet around δ 1.2-1.3 ppm (-OCH₂CH₃). This comparison is crucial for confirming the presence of the free carboxylic acid.

Conclusion

While experimental data for this compound remains elusive in the public domain, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be constructed through a rigorous, comparative approach. The key spectral signatures include a highly deshielded amide proton, a characteristic AXM spin system for the C3 and C4 protons in the saturated ring, and a far downfield carboxylic acid proton when observed in DMSO-d₆. By comparing these predicted values with the known spectra of its unsaturated analog and the parent tetrahydroquinoline scaffold, we can confidently assign spectral features to specific structural elements. This guide provides not only a predictive dataset but also a robust experimental framework for researchers to generate and interpret their own data, facilitating the unambiguous characterization of this and other related heterocyclic compounds in drug discovery and development.

References

The 2-Oxo-1,2,3,4-tetrahydroquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its rigid, bicyclic structure provides a valuable framework for the design of potent and selective therapeutic agents. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of derivatives based on this scaffold, with a particular focus on their emerging role as allosteric activators of the M2 isoform of pyruvate kinase (PKM2), a promising target in cancer metabolism.

The Rise of PKM2 Activators: A New Front in Oncology

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation, a phenomenon famously described as the "Warburg effect."[1] A key player in this metabolic reprogramming is the M2 isoform of pyruvate kinase (PKM2).[1] Unlike the highly active M1 isoform found in normal differentiated tissues, PKM2 is significantly less active and is predominantly expressed in tumor cells.[1] This lower activity is thought to be advantageous for cancer cells, as it leads to the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways essential for cell growth.[1] Consequently, the pharmacological activation of PKM2 to levels comparable to the M1 isoform presents a compelling therapeutic strategy to reprogram cancer metabolism and inhibit cell proliferation.[1]

Recent research has identified the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold as a potent chemotype for the activation of PKM2.[1][2] This guide will dissect the SAR of this series, providing a framework for the rational design of next-generation PKM2 activators and other therapeutic agents based on the 2-oxo-1,2,3,4-tetrahydroquinoline core.

Deciphering the Structure-Activity Landscape of 2-Oxo-1,2,3,4-tetrahydroquinoline Derivatives as PKM2 Activators

A systematic exploration of substitutions on the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold has revealed critical determinants for potent PKM2 activation. The following sections provide a comparative analysis of these structural modifications, supported by experimental data.

The Indispensable N-Aryl Moiety: A Gateway to Potency

The nature of the substituent at the N-1 position of the tetrahydroquinoline ring is a critical determinant of activity. Early investigations revealed that an N-aryl group is essential for potent PKM2 activation. The following table summarizes the activity of various N-aryl substituents.

Compound IDN-Aryl SubstituentPKM2 Activation (AC50, µM)
1 Phenyl1.3
2 2-Methylphenyl> 40
3 4-Methylphenyl1.1
4 4-Chlorophenyl0.8
5 3,4-Dichlorophenyl0.5
6 3,4-Dimethylphenyl0.3
7 2-Naphthyl1.3
8 2-Pyridyl> 40
9 3-Pyridyl> 40

Data compiled from Walsh et al., 2011.[1][2]

Key Insights:

  • Steric Hindrance at the Ortho Position is Detrimental: Any substitution at the ortho position of the N-phenyl ring leads to a dramatic loss of activity, as seen with the 2-methylphenyl derivative (2 ).[1]

  • Para-Substituents are Well-Tolerated: The para position of the N-phenyl ring is amenable to a variety of substituents, including methyl and chloro groups, without a significant loss of potency.[1]

  • Hydrophobic and Electron-Withdrawing Groups Enhance Potency: The introduction of hydrophobic (dimethyl) and electron-withdrawing (dichloro) groups at the 3 and 4 positions of the N-phenyl ring leads to a notable increase in potency, with the 3,4-dimethylphenyl analog (6 ) being one of the most active compounds in the series.[1]

  • Extended Aromatic Systems are Tolerated: The replacement of the phenyl ring with a 2-naphthyl group (7 ) maintains reasonable activity, suggesting that a larger hydrophobic surface can be accommodated.[1]

  • Heterocyclic Replacements are Poorly Tolerated: The substitution of the N-phenyl ring with pyridyl moieties (8 and 9 ) results in inactive compounds, indicating a specific requirement for a carbocyclic aromatic system.[1]

The Sulfonamide Linker: A Crucial Interaction Point

The sulfonamide group at the 6-position of the tetrahydroquinoline ring plays a pivotal role in the interaction with PKM2. While a comprehensive SAR for this position is not available in the primary literature, its presence is a defining feature of this class of activators. It is hypothesized that the sulfonamide moiety engages in key hydrogen bonding interactions within the allosteric binding pocket of the enzyme.

Experimental Protocols

General Synthesis of 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides

The synthesis of the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold is a multi-step process that can be adapted to generate a diverse library of analogs. The following is a representative synthetic scheme.

Synthesis A Substituted Aniline C N-Aryl-3-chloropropionamide A->C Acylation B 3-Chloropropionyl chloride B->C E 2-Oxo-1,2,3,4-tetrahydroquinoline C->E Intramolecular Cyclization D AlCl3 (Friedel-Crafts Acylation) D->E G 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride E->G Sulfonylation F Chlorosulfonic acid F->G I 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide G->I Amination H Amine (R-NH2) H->I

Caption: General synthetic route for 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides.

Step-by-Step Methodology:

  • Amide Formation: React the desired substituted aniline with 3-chloropropionyl chloride in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield the corresponding N-aryl-3-chloropropionamide.

  • Intramolecular Friedel-Crafts Acylation: Treat the N-aryl-3-chloropropionamide with a Lewis acid, such as aluminum chloride, to effect an intramolecular cyclization, affording the 2-oxo-1,2,3,4-tetrahydroquinoline core.

  • Chlorosulfonylation: Introduce the sulfonyl chloride group at the 6-position of the tetrahydroquinoline ring by reacting the product from the previous step with chlorosulfonic acid.

  • Sulfonamide Formation: React the resulting 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride with the desired primary or secondary amine to yield the final sulfonamide derivative.

In Vitro PKM2 Activation Assay

The potency of the synthesized compounds as PKM2 activators can be determined using a biochemical assay that measures the rate of pyruvate formation.

PKM2_Assay A Recombinant PKM2 Enzyme D Incubation A->D B Phosphoenolpyruvate (PEP) + ADP B->D C Test Compound C->D E Pyruvate + ATP D->E PKM2 Catalysis G Lactate + NAD+ E->G Coupled Reaction F Lactate Dehydrogenase (LDH) + NADH F->G H Measure decrease in NADH absorbance at 340 nm G->H

Caption: Workflow for the in vitro PKM2 activation assay.

Detailed Protocol:

  • Prepare a reaction mixture containing recombinant human PKM2, phosphoenolpyruvate (PEP), and adenosine diphosphate (ADP) in a suitable buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction and monitor the production of pyruvate. This is typically done using a coupled enzyme assay with lactate dehydrogenase (LDH), where the oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

  • Plot the reaction rates against the compound concentrations and fit the data to a dose-response curve to determine the AC50 value (the concentration of the compound that elicits 50% of the maximal activation).

Future Directions and Broader Implications

The detailed SAR of the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide series as PKM2 activators provides a solid foundation for the design of novel anticancer agents.[1][2] The insights gained from this series can be extrapolated to the development of inhibitors for other therapeutic targets where the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold can serve as a versatile template.

Future research in this area could explore:

  • Modifications at the 3-position: The introduction of a carboxylic acid or carboxamide functionality at the 3-position could provide additional interaction points with the target protein and modulate the physicochemical properties of the compounds.

  • Exploration of other substitution patterns: A systematic investigation of substituents at other positions of the tetrahydroquinoline ring could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Application to other therapeutic targets: The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold has been implicated in a variety of biological activities, and the SAR data from the PKM2 activator series can inform the design of compounds for other targets.

Conclusion

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for the development of novel therapeutics. The detailed structure-activity relationship of the 6-sulfonamide derivatives as PKM2 activators highlights the key structural features required for potent biological activity. This comparative guide provides researchers with the necessary information to rationally design and synthesize next-generation compounds based on this versatile heterocyclic core.

References

Comparative In Vivo Efficacy Analysis: 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid and Structurally Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Prepared by: A Senior Application Scientist

Abstract

This guide provides a comparative analysis of the in vivo efficacy of compounds structurally related to 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. Due to a lack of specific in vivo data for the named compound in publicly available literature, this document synthesizes findings from preclinical studies on analogous tetrahydroquinolines and tetrahydroisoquinolines. The objective is to offer researchers a framework for evaluating the potential therapeutic applications of this chemical scaffold, particularly in oncology and inflammatory diseases. We will delve into the mechanistic underpinnings, comparative efficacy data from xenograft and inflammatory models, and detailed experimental protocols to guide future in vivo research.

Introduction: The Quinoline Scaffold and a Data Gap

The quinoline and its partially saturated derivatives, such as the tetrahydroquinoline core, represent a privileged scaffold in medicinal chemistry. These heterocyclic compounds are foundational to a wide array of pharmaceuticals with applications ranging from antimalarial to anticancer and anti-inflammatory agents[1][2][3][4]. The introduction of an oxo group and a carboxylic acid moiety, as in this compound, is anticipated to modulate the molecule's physicochemical properties and biological activity.

However, a comprehensive search of peer-reviewed scientific literature reveals a notable absence of published in vivo efficacy studies specifically for this compound. This guide, therefore, adopts a comparative and predictive approach. By examining the in vivo performance of structurally similar compounds, we can infer potential mechanisms of action and therapeutic avenues for this under-investigated molecule. We will focus on two key areas where quinoline derivatives have shown promise: oncology and inflammation.

Comparative In Vivo Efficacy of Structurally Related Compounds

To build a predictive model for the efficacy of this compound, we will analyze the in vivo data of representative tetrahydroquinoline and tetrahydroisoquinoline derivatives.

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents, often acting through mechanisms like DNA intercalation or kinase inhibition[1][2]. The tetrahydroisoquinoline core, a structural isomer, has also been extensively studied for its potent cytotoxic effects[5][6].

Table 1: Comparative In Vivo Anticancer Efficacy of Quinoline and Isoquinoline Derivatives

Compound/DrugAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Survival RateReference
Quinoline-Chalcone Derivative (12e) Nude Mice (Xenograft)Gastric (MGC-803 cells)Not SpecifiedSignificant inhibition reportedNot Reported[7]
Compound 91b1 (a novel quinoline derivative) Nude Mice (Xenograft)Not SpecifiedNot SpecifiedSignificant anticancer effect reportedNot Specified[2]
(S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021) KK-Ay miceNot directly anticancer, but related to metabolic health3 mg/kg/d for 7 daysN/A (Reduced plasma glucose and triglycerides)Not Specified[8]
Compound 11t (a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative) Jurkat cells (in vitro)LeukemiaDose-dependentN/A (in vitro apoptosis induction)N/A[9]
5-Fluorouracil (5-FU) (Standard-of-Care) Nude Mice (Xenograft)Gastric (SGC790.1 cells)Metronomic, every other day~75%Not Specified[7]
Cisplatin (Standard-of-Care) Hep-2C cells (in vitro)LaryngealN/AIC50 of 14.6 ± 1.01 µMN/A[10]

From the available data, it is evident that quinoline and tetrahydroisoquinoline derivatives possess significant, albeit varied, anticancer properties. The lack of standardized in vivo reporting for some novel compounds makes direct comparison challenging. However, their ability to inhibit tumor growth in xenograft models is a strong indicator of their potential.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies, and compounds that can mitigate this process are of high therapeutic value. Tetrahydroquinoline derivatives have been investigated for their anti-inflammatory properties.

Table 2: Comparative In Vivo Anti-inflammatory Efficacy of Tetrahydroquinoline Derivatives

Compound/DrugAnimal ModelInflammatory ModelDosing RegimenEfficacy EndpointOutcomeReference
2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines (e.g., WY-28342) RatCarrageenan Paw EdemaOral administrationReduction in paw swellingOptimal anti-inflammatory activity observed[11]
2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines (e.g., WY-28342) RatDeveloping Adjuvant ArthritisOral administrationReduction in arthritis scoreOptimal anti-inflammatory activity observed[11]
Tetrahydroquinoline derivative (SF13) Not specified in abstractIn vitro Nitric Oxide (NO) scavenging followed by in vivo studiesNot specified in abstractReduction in inflammationSignificant activity compared to acetylsalicylic acid (ASA)[10]
Acetylsalicylic Acid (ASA) (Standard-of-Care) Not specified in abstractNot specified in abstractNot specified in abstractReduction in inflammationStandard comparator[10]

The data suggests that the tetrahydroquinoline scaffold is a promising backbone for the development of novel anti-inflammatory agents, with efficacy demonstrated in established preclinical models of inflammation.

Mechanistic Insights and Signaling Pathways

The biological activity of quinoline and its derivatives is diverse. In cancer, they have been shown to target topoisomerase enzymes, various kinases (such as EGFR and VEGF receptors), and induce apoptosis through pathways like the Bcl-2 family of proteins[1][2][9]. Their anti-inflammatory effects are thought to be mediated, in part, by the inhibition of pro-inflammatory cytokines and modulation of pathways like PI3K-Akt and TNF signaling[12].

Hypothesized Signaling Pathway for Anticancer Activity

anticancer_pathway cluster_cell Cancer Cell Quinoline_Derivative Quinoline Derivative Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Quinoline_Derivative->Growth_Factor_Receptor Inhibition Topoisomerase Topoisomerase Quinoline_Derivative->Topoisomerase Inhibition Bcl2_Family Anti-apoptotic Bcl-2 Family Proteins Quinoline_Derivative->Bcl2_Family Inhibition PI3K_Akt PI3K/Akt Pathway Growth_Factor_Receptor->PI3K_Akt RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Growth_Factor_Receptor->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Angiogenesis PI3K_Akt->Proliferation RAS_RAF_MEK_ERK->Proliferation DNA_Damage DNA Damage Topoisomerase->DNA_Damage Caspases Caspases Bcl2_Family->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized anticancer mechanisms of quinoline derivatives.

Experimental Protocols for In Vivo Efficacy Assessment

For researchers planning to investigate the in vivo efficacy of this compound, the following protocols for xenograft and anti-inflammatory models are recommended.

Murine Xenograft Model for Anticancer Efficacy

This protocol outlines a general procedure for evaluating the antitumor activity of a test compound in a subcutaneous xenograft model.

Workflow Diagram

xenograft_workflow start Start cell_culture 1. Cancer Cell Culture (e.g., MGC-803, A549) start->cell_culture implantation 2. Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (Test Compound, Vehicle, Positive Control) randomization->treatment monitoring 6. Tumor Volume & Body Weight Measurement treatment->monitoring endpoint 7. Endpoint Determination (e.g., tumor size, study duration) monitoring->endpoint analysis 8. Tissue Collection & Data Analysis endpoint->analysis end End analysis->end

Caption: Standard workflow for a murine xenograft study.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cells (e.g., MGC-803 for gastric cancer, A549 for lung cancer) under standard conditions (37°C, 5% CO2).

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).

  • Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend cells in a suitable medium (e.g., PBS or Matrigel) and subcutaneously inject approximately 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, test compound at various doses, positive control like 5-FU).

  • Treatment: Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, every other day).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) every 2-3 days. Monitor animal body weight and general health status.

  • Endpoint: Euthanize mice when tumors reach a predetermined size, exhibit signs of necrosis, or at the end of the study period.

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis to determine significance.

Rat Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a classic and reliable model for screening acute anti-inflammatory activity[11].

Step-by-Step Methodology:

  • Animal Model: Use Sprague-Dawley or Wistar rats (150-200 g).

  • Grouping and Fasting: Acclimate animals and fast them overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound, vehicle control, or a positive control (e.g., acetylsalicylic acid) orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.

Future Directions and Conclusion

The existing body of research on tetrahydroquinoline and tetrahydroisoquinoline derivatives strongly suggests that this compound is a compound of interest for in vivo evaluation. The structural alerts point towards potential anticancer and anti-inflammatory activities.

Recommendations for Future Research:

  • Initial In Vitro Screening: Before proceeding to in vivo studies, the compound should be screened against a panel of cancer cell lines and in assays for inflammatory markers (e.g., cytokine release, NO production).

  • In Vivo Efficacy Studies: Based on the in vitro results, the compound should be tested in relevant in vivo models, such as those described in this guide.

  • Pharmacokinetic and Toxicological Profiling: Concurrently, studies to determine the compound's ADME (absorption, distribution, metabolism, and excretion) properties and to assess its safety profile are crucial.

References

A Comparative Guide to the Cross-Reactivity of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of the predicted cross-reactivity profile of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this analysis is primarily based on its close structural analog, Kynurenic Acid (KYNA), a well-characterized endogenous metabolite of tryptophan. By examining the selectivity of KYNA, we can infer the likely primary targets and off-target interactions of its tetrahydroquinoline derivative. The primary target is identified as the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. Key potential cross-reactivity targets include the α7 nicotinic acetylcholine receptor (α7nAChR), the orphan G protein-coupled receptor 35 (GPR35), other ionotropic glutamate receptors (AMPA and Kainate), and enzymes within the kynurenine pathway. This guide presents comparative binding and functional data for KYNA, details the experimental protocols required to validate these interactions, and discusses the structural rationale for the observed selectivity profile.

Introduction: Understanding the Molecular Context

This compound belongs to a class of compounds structurally related to quinoline metabolites. Its core structure is highly analogous to Kynurenic Acid (KYNA), a pivotal endogenous molecule produced via the kynurenine pathway, which accounts for over 95% of tryptophan catabolism.[1] KYNA is a well-established antagonist of ionotropic glutamate receptors and is considered neuroprotective by mitigating excitotoxicity mediated by excessive glutamate.[2] The primary distinction of the topic compound is the saturation of the pyridine ring, forming a tetrahydroquinoline core. This structural modification can significantly impact potency and selectivity by altering the molecule's three-dimensional conformation and electronic properties, making a thorough cross-reactivity assessment essential for any drug development program.

Assessing cross-reactivity is a cornerstone of preclinical drug development. Unintended interactions with off-target proteins can lead to adverse effects, reduced efficacy, or unexpected toxicities. This guide provides a framework for evaluating the selectivity of this compound by comparing its predicted activity at its primary target with its potential interactions with other biologically relevant molecules.

Comparative Analysis of Target Selectivity

Based on the extensive research on its parent compound, KYNA, the primary pharmacological target of this compound is predicted to be the glycine co-agonist binding site on the NR1 subunit of the NMDA receptor .[2] However, KYNA exhibits a broad cross-reactivity profile, interacting with several other receptors and enzymes, often with comparable or slightly lower potency. The following table summarizes the known activity of KYNA against these key targets, providing a benchmark for the expected performance of its tetrahydroquinoline analog.

Table 1: Comparative Activity Profile of Kynurenic Acid (KYNA)
Target ClassSpecific TargetActivity TypePotency (IC50 / Ki)Reference
Primary Target NMDA Receptor (Glycine Site) Competitive Antagonist~10-15 µM (in absence of glycine)[3][4][5][6]
~235 µM (in presence of 10 µM glycine)[3][5][6]
Cross-Reactivity Targets α7 Nicotinic Acetylcholine Receptor Non-competitive Antagonist~7 µM [3][4][5]
G Protein-Coupled Receptor 35 (GPR35) AgonistMicromolar activation[4][7][8]
AMPA Receptor Competitive AntagonistHigh µM to mM range (dual action reported)[9][10][11]
Kainate Receptor Competitive Antagonist~500 µM [9][10]
Kynurenine Aminotransferase II (KAT-II) InhibitorWeak; substrate for synthesis[12][13]

Expert Interpretation: The data reveals that KYNA's selectivity is modest. Its potency at the α7nAChR is notably similar to, or even slightly greater than, its potency at the primary NMDA receptor target.[3][5] This suggests that this compound could exhibit significant polypharmacology. The saturation of the quinoline ring may either enhance or diminish selectivity for the NMDA receptor over these off-targets, a hypothesis that must be tested experimentally.

Experimental Methodologies for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended. This involves initial binding assays to determine affinity, followed by functional assays to measure the actual biological effect.

Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Primary Target & Broad Panel Binding cluster_1 Tier 2: Functional Confirmation cluster_2 Tier 3: Enzymatic Activity cluster_3 Analysis Compound Test Compound (this compound) NMDA_Bind NMDA Receptor Radioligand Binding Assay (e.g., [3H]glycine) Compound->NMDA_Bind Determine Ki at primary target OffTarget_Bind Off-Target Panel Binding (α7nAChR, AMPA, Kainate) Compound->OffTarget_Bind Determine Ki at key off-targets Enzyme_Assay Kynurenine Aminotransferase (KAT) Inhibition Assay Compound->Enzyme_Assay Assess impact on synthesis pathway NMDA_Func NMDA Functional Assay (Calcium Flux or Electrophysiology) NMDA_Bind->NMDA_Func Validate antagonism (IC50) OffTarget_Func Off-Target Functional Assays (e.g., GPR35 β-arrestin, α7nAChR patch-clamp) OffTarget_Bind->OffTarget_Func Validate functional effect (IC50/EC50) Analysis Calculate Selectivity Ratios (Ki Off-Target / Ki Primary Target) NMDA_Func->Analysis OffTarget_Func->Analysis Enzyme_Assay->Analysis

Caption: Tiered experimental workflow for assessing compound selectivity.

Protocol 1: NMDA Receptor Competitive Binding Assay

This protocol determines the affinity (Ki) of the test compound for the glycine binding site on the NMDA receptor complex.

  • Objective: To quantify the binding affinity of the test compound by measuring its ability to displace a known radioligand.

  • Principle: This is a competitive radioligand binding assay. The test compound competes with a radiolabeled ligand (e.g., [³H]glycine or a high-affinity antagonist) for the same binding site. The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Materials:

    • Rat cortical membranes (source of NMDA receptors).

    • [³H]glycine or other suitable radioligand.

    • Test compound stock solution.

    • Non-specific binding control (e.g., high concentration of unlabeled glycine).

    • Assay buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add rat cortical membranes, assay buffer, and the test compound dilutions.

    • Add the [³H]glycine radioligand at a concentration near its Kd.

    • For determining non-specific binding, add a saturating concentration of unlabeled glycine to a separate set of wells.

    • Incubate the plate at a controlled temperature (e.g., 4°C) to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

  • Self-Validation: The inclusion of total binding, non-specific binding, and a positive control (unlabeled glycine) wells ensures the assay is performing correctly. The resulting curve should be sigmoidal with a clear upper and lower plateau.

Protocol 2: Cell-Based Calcium Flux Functional Assay for NMDA Receptors

This protocol measures the functional antagonism of the NMDA receptor by the test compound in a cellular context.

  • Objective: To determine the IC50 of the test compound by measuring its ability to inhibit agonist-induced calcium influx in cells expressing NMDA receptors.

  • Principle: NMDA receptors are ligand-gated ion channels highly permeable to Ca²⁺.[14] In cells expressing recombinant NMDA receptors (e.g., HEK293 cells with NR1/NR2A subunits), co-application of glutamate and glycine/D-serine opens the channel, causing a rapid increase in intracellular calcium.[15] This change can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this response.

  • Materials:

    • HEK293 cells stably expressing NMDA receptor subunits (e.g., NR1/NR2A).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS).

    • NMDA receptor agonists: Glutamate and Glycine.

    • Test compound stock solution.

    • A fluorometric imaging plate reader (FLIPR) or similar instrument.

  • Procedure:

    • Plate the NMDA receptor-expressing cells in a 384-well plate and allow them to adhere overnight.[16]

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol and incubate.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare a "compound plate" with serial dilutions of the test compound and a "ligand plate" with a fixed concentration of glutamate and glycine (typically at their EC80 concentration for a robust signal).[15][16]

    • Place both the cell plate and the compound/ligand plates into the FLIPR instrument.

    • Measure the baseline fluorescence for 30-60 seconds.

    • Add the test compound from the compound plate and incubate for a predefined period (e.g., 5-15 minutes).

    • Add the glutamate/glycine mixture from the ligand plate to stimulate the receptors.

    • Record the fluorescence signal for several minutes to capture the peak calcium response.

    • Analyze the data by calculating the peak fluorescence response (or area under the curve) for each concentration of the test compound.

    • Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50.

  • Self-Validation: Include negative controls (cells + ligand, no antagonist) to define the maximum signal and positive controls (cells + ligand + a known potent NMDA antagonist) to define the minimum signal.

Protocol 3: GPR35 β-Arrestin Recruitment Assay

This protocol assesses the potential agonist activity of the test compound at the GPR35 receptor.

  • Objective: To determine if the test compound can activate GPR35 by measuring the recruitment of β-arrestin-2 to the receptor.

  • Principle: Upon agonist binding, many G protein-coupled receptors are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be detected using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).[17][18]

  • Materials:

    • CHO-K1 or HEK293 cells stably co-expressing human GPR35 and a β-arrestin-2 fusion protein (e.g., PathHunter assay).[17]

    • Test compound stock solution.

    • Known GPR35 agonist (e.g., Zaprinast) as a positive control.

    • Assay medium and detection reagents specific to the technology platform.

  • Procedure:

    • Plate the engineered cells in a white, opaque 96- or 384-well plate.

    • Prepare serial dilutions of the test compound and the positive control.

    • Add the compounds to the cells and incubate for the recommended time (e.g., 60-90 minutes) at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for a further period at room temperature to allow the signal to develop.

    • Read the luminescence signal on a plate reader.

    • Plot the luminescence signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax (maximum effect).

  • Self-Validation: The positive control (Zaprinast) must produce a robust, sigmoidal dose-response curve, validating the responsiveness of the cell line and assay reagents. A vehicle-only control establishes the baseline signal.

Structural Basis for Selectivity and Conclusion

The cross-reactivity of KYNA and its analogs is dictated by their ability to fit into the binding pockets of various receptors.

  • NMDA vs. AMPA/Kainate Receptors: The higher affinity for the NMDA receptor's glycine site compared to the glutamate sites on AMPA and kainate receptors suggests that the quinoline scaffold fits more snugly into the smaller, more constrained glycine site.

  • NMDA vs. α7nAChR: The comparable potency at the NMDA and α7nAChR sites is intriguing and suggests a shared pharmacophore. Both binding sites may accommodate the planar, aromatic quinoline ring system and the carboxylic acid moiety.

  • Impact of Ring Saturation: The reduction of the pyridine ring in this compound introduces a non-planar, more flexible structure. This will fundamentally alter its interaction with the binding pockets. It may:

    • Increase Selectivity: The added conformational flexibility might be better accommodated by the primary NMDA receptor target, leading to a loss of affinity for the more rigid binding sites of off-targets.

    • Decrease Selectivity: The flexible structure might allow it to adopt conformations that fit opportunistically into a wider range of binding sites, increasing cross-reactivity.

Caption: Predicted target engagement profile.

References

A Senior Application Scientist's Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid: A Comparative Benchmark Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid scaffold has emerged as a molecule of interest, offering a unique three-dimensional architecture and strategic points for chemical modification. This guide provides an in-depth, objective comparison of this scaffold with its close structural isomer and other relevant alternatives, supported by experimental data from the peer-reviewed literature.

Introduction: Distinguishing this compound from its Isomer

It is imperative to first address a common point of confusion in the literature: the distinction between 2-oxo-1,2,3,4-tetrahydroquinoline -3-carboxylic acid and its isomer, 1-oxo-1,2,3,4-tetrahydroisoquinoline -3-carboxylic acid. While both are bicyclic lactams containing a carboxylic acid, the placement of the nitrogen atom and the carbonyl group within the heterocyclic ring fundamentally alters their chemical properties and biological activities. The quinoline derivative features the carbonyl at the 2-position, whereas the more extensively studied isoquinoline analog has its carbonyl at the 1-position. This guide will focus on the quinoline scaffold, while using the well-documented isoquinoline isomer as a key comparator.

Comparative Analysis of Synthetic Methodologies

The synthetic accessibility of a scaffold is a primary consideration for its utility in a drug discovery campaign. Several routes to this compound and its derivatives have been reported. Here, we compare the most prominent methods.

Key Synthetic Approaches

A prevalent and efficient method for the synthesis of the isomeric 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the cyclization reaction between homophthalic anhydride and imines.[1] This approach allows for the formation of the tetrahydroisoquinoline ring system in a single step. For the 2-oxo-tetrahydroquinoline scaffold, domino reactions have proven to be a valuable strategy for generating diverse substitution patterns.[2] These reactions, which involve multiple bond-forming events in a single pot, offer high atom economy and can lead to complex molecular architectures from simple starting materials.

Experimental Protocol: A Representative Domino Synthesis of a Tetrahydroquinoline Derivative

This protocol is adapted from a general strategy for synthesizing tetrahydroquinolines via a reduction-reductive amination sequence.

Materials:

  • 2-Nitroarylketone or aldehyde

  • Palladium on carbon (5% Pd/C)

  • Hydrogen source (e.g., H2 gas balloon or transfer hydrogenation reagent)

  • Solvent (e.g., Methanol, Ethanol)

Procedure:

  • To a solution of the 2-nitroarylketone/aldehyde in the chosen solvent, add a catalytic amount of 5% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (typically 1 atm).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude tetrahydroquinoline product.

  • Purify the product by column chromatography or recrystallization as needed.

Causality of Experimental Choices: The use of palladium on carbon is a standard and efficient method for the reduction of a nitro group to an amine. This in situ generated amine then undergoes an intramolecular cyclization with the adjacent ketone/aldehyde, followed by a second reduction of the resulting cyclic imine to afford the final tetrahydroquinoline product. This one-pot procedure is highly efficient and avoids the isolation of intermediates.

Synthesis Comparison Table
Synthetic MethodKey ReagentsReported YieldsAdvantagesDisadvantages
Domino Reaction (for Tetrahydroquinolines) 2-Nitroarylketones, Pd/C, H₂93-98%[2]High efficiency, atom economy, one-pot procedure.May require optimization for specific substrates.
Homophthalic Anhydride and Imine Cyclization (for Tetrahydroisoquinolines) Homophthalic anhydride, IminesNot specified for quinolineSingle-step ring formation.Primarily reported for the isoquinoline isomer.
Fries-like Rearrangement N-arylazetidin-2-ones, Triflic acid30-96%[2]Access to 2,3-dihydro-4(1H)-quinolinones.Yields can be low with electron-withdrawing groups.

Benchmarking Biological Activity

The true value of a scaffold lies in its biological potential. While the biological profile of this compound is still emerging, we can draw comparisons with its isoquinoline counterpart and other compounds targeting similar biological pathways.

Anticancer and Antiviral Potential

Derivatives of the isomeric 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have demonstrated notable anticancer effects, including the suppression of hepatocellular carcinoma and inhibition of colon carcinogenesis.[1] One study reported an EC50 value of 13.97 μM for the antiproliferative activity of this compound against human hepatic carcinoma cells (Huh-7).[1]

More recently, novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives have been synthesized and evaluated for their anti-coronavirus activity against human coronavirus strains 229E and OC-43.[3] This highlights the potential of the broader tetrahydroisoquinoline and tetrahydroquinoline scaffolds as platforms for antiviral drug discovery.

Enzyme Inhibition

The constrained nature of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds makes them attractive for targeting enzyme active sites. For instance, derivatives of 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been shown to inhibit angiotensin-converting enzyme (ACE) with an IC50 value as low as 5.1 x 10⁻⁸ M, indicating significant potency for hypertension management.[1]

Comparative Biological Data
Compound/DerivativeBiological Target/ActivityReported Potency (IC₅₀/EC₅₀)Reference
1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidAntiproliferative (Huh-7 cells)13.97 μM[1]
Derivative of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidACE Inhibition5.1 x 10⁻⁸ M[1]
Novel 1-Oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivativesAnti-coronavirus (HCoV-229E, HCoV-OC-43)Activity reported, specific values not provided in abstract.[3]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a generalized synthetic workflow and a relevant biological signaling pathway.

G cluster_0 Synthetic Workflow Start 2-Nitroarylketone Step1 Reduction of Nitro Group (e.g., Pd/C, H₂) Start->Step1 Catalyst Intermediate In situ Amine Formation Step1->Intermediate Step2 Intramolecular Cyclization & Reductive Amination Intermediate->Step2 Product 1,2,3,4-Tetrahydroquinoline Step2->Product

Caption: A generalized domino reaction workflow for the synthesis of 1,2,3,4-tetrahydroquinolines.

G cluster_1 Hypothetical Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor Tetrahydroquinoline Derivative Inhibitor->Kinase_Cascade Inhibits

Caption: A hypothetical signaling pathway where a tetrahydroquinoline derivative could act as an inhibitor.

Conclusion and Future Outlook

The this compound scaffold presents a compelling, albeit less explored, alternative to its more famous isoquinoline isomer. Its synthesis via efficient domino reactions and the emerging biological activities of the broader tetrahydroquinoline class suggest significant potential for future drug discovery efforts.

This guide has aimed to provide a clear, data-supported comparison to aid researchers in making informed decisions about scaffold selection. As more research is published on this specific quinoline derivative, a more direct and comprehensive benchmarking against a wider range of alternatives will become possible. The versatility of the tetrahydroquinoline core, combined with the strategic placement of the oxo and carboxylic acid functionalities, ensures that this scaffold will remain an area of active investigation in the years to come.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory. Adherence to these protocols is essential for protecting laboratory personnel, ensuring regulatory compliance, and maintaining the integrity of our research environment.[1][2]

Part 1: Hazard Assessment & Characterization

The primary directive is to manage this compound as a regulated hazardous waste stream. Under no circumstances should it be disposed of via standard trash or sewer systems.[1][4][7]

Potential Hazard Basis for Assessment (Structural Analogs) Primary Safety Implication
Acute Toxicity (Oral) Quinoline is classified as toxic if swallowed.[5] The carboxylic acid moiety may alter absorption, but the potential for harm upon ingestion remains.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][9]
Skin Corrosion/Irritation Analogous compounds are known to cause skin irritation.[5][8] The carboxylic acid functional group can also contribute to irritant properties.Wear chemical-resistant gloves and a lab coat.[9] Avoid all direct skin contact.[10]
Serious Eye Damage/Irritation Causes serious eye irritation.[5][8] Fine powders or solutions can easily cause significant damage upon contact.Mandatory use of safety glasses or goggles.[5][10]
Respiratory Irritation May cause respiratory irritation, particularly if handled as a fine powder.[6][9]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
Carcinogenicity/Mutagenicity The parent compound, quinoline, is suspected of causing cancer and genetic defects.[5] While the toxicological profile of this specific derivative is unconfirmed, this potential cannot be dismissed.Minimize exposure through engineering controls and appropriate PPE. Adhere to the OSHA Laboratory Standard.[11][12]
Aquatic Toxicity Quinoline is toxic to aquatic life with long-lasting effects.[4][5] Improper disposal could contaminate groundwater and surface water.[1]Do not empty into drains.[4] Collect all waste for approved disposal.

Part 2: Immediate Safety & Handling Protocols

Before beginning any work that will generate waste, it is critical to establish a safe operating environment. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[11][13][14]

  • Engineering Controls : All handling of this compound, both in its pure form and in solution, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) : The minimum required PPE for handling this compound includes:

    • Eye Protection : Chemical safety goggles.[10]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[5][6]

    • Body Protection : A buttoned lab coat and closed-toe shoes are mandatory.[10]

Part 3: Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process. These steps ensure compliance with the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[1][15]

Step 1: Waste Identification and Segregation

All materials contaminated with this compound must be treated as hazardous waste.[3] This includes:

  • Unused or expired pure compound.

  • Reaction mixtures containing the compound.

  • Solvents used to dissolve or rinse glassware.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads).

Crucially, segregate this waste stream. Do not mix it with other incompatible waste types. Keep solid and liquid waste separate.[16]

Step 2: Containerization

Proper container selection and handling are critical to prevent leaks and exposures.

  • Container Choice : Use only designated, leak-proof, and chemically compatible containers.[16] A glass bottle with a secure screw cap is suitable for liquid waste. A wide-mouth, sealable container is appropriate for solid waste.

  • Container Condition : Ensure the container is free from damage or deterioration.[1]

  • Closure : Keep the waste container closed at all times, except when adding waste.[15] This prevents the release of vapors and protects against spills.

Step 3: Labeling

Environmental laws require that the generator of the waste properly label all containers.[15] Each container must be labeled with:

  • The words "HAZARDOUS WASTE ".[7]

  • The full, unabbreviated chemical name: "This compound " and any other constituents in the waste mixture.

  • The date accumulation started (the first day waste was added).

  • The specific hazards (e.g., "Irritant," "Potential Toxin").

Step 4: Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated "Satellite Accumulation Area" (SAA).[7][15]

  • The SAA must be under the control of laboratory personnel.[1]

  • Store the container in secondary containment (such as a spill tray) to capture any potential leaks.[16]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[15]

Step 5: Spill Management

Accidental spills must be managed immediately and safely.

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.

  • Carefully collect the contaminated absorbent material and place it into your designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect all cleaning materials (wipes, etc.) as hazardous waste.[3]

  • Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step 6: Final Disposal

Laboratory personnel are not the final disposers of the waste.

  • Once the waste container is full or you are discontinuing the project, submit a chemical waste pickup request to your institution's EHS office.[3]

  • Ensure all labeling is correct and the container is securely sealed before the scheduled pickup.

  • EHS will then arrange for a licensed hazardous waste disposal contractor to transport and dispose of the material in compliance with all federal and state regulations.[17]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Material Identified for Discard is_contaminated Is material pure compound or contaminated with it? start->is_contaminated treat_as_hw Treat as Hazardous Waste is_contaminated->treat_as_hw Yes non_hw Dispose as Non-Hazardous Trash is_contaminated->non_hw No segregate Segregate Waste Stream (Solid vs. Liquid) treat_as_hw->segregate containerize Select & Fill Appropriate Labeled Container segregate->containerize store Store in Designated SAA with Secondary Containment containerize->store is_full Container Full or Project Complete? store->is_full is_full->store No request_pickup Arrange Pickup via Environmental Health & Safety (EHS) is_full->request_pickup Yes

Caption: Disposal workflow for this compound.

Part 4: Waste Minimization

A core principle of modern laboratory management is the minimization of hazardous waste generation.[2] This is not only environmentally responsible but also cost-effective.

  • Inventory Management : Maintain a detailed and up-to-date chemical inventory to avoid purchasing duplicate materials.[16][18]

  • Scale of Operations : Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[15][18]

  • Purchasing : Order only the quantity of chemical required for your immediate research needs.[15][16]

By adhering to this comprehensive guide, you contribute to a safer and more sustainable research environment. Your diligence in following these procedures is a hallmark of scientific excellence and professional responsibility.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.